4,5,6-Trimethoxy-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6-trimethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-13-9-6-8-7(4-5-12-8)10(14-2)11(9)15-3/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWFSPKNRALFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=CNC2=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534681 | |
| Record name | 4,5,6-Trimethoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30534681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30448-04-5 | |
| Record name | 4,5,6-Trimethoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30534681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,5,6-Trimethoxy-1H-indole: An Examination of its Purported Natural Occurrence and a Technical Guide to Related Indole Alkaloids of Griffonia simplicifolia
Abstract
This technical guide addresses the reported natural occurrence of 4,5,6-Trimethoxy-1H-indole, a methoxylated indole derivative of interest to researchers in drug development. A comprehensive review of scientific literature reveals no primary evidence to support its isolation from a natural source, including the oft-cited Griffonia simplicifolia. In light of these findings, this document provides a detailed phytochemical profile of the confirmed indole alkaloids present in Griffonia simplicifolia seeds, a plant renowned for its high concentration of 5-hydroxytryptophan (5-HTP). This guide is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols for the isolation and characterization of related natural compounds, and a conceptual workflow for the phytochemical analysis of indole alkaloids.
Introduction: The Elusive Natural Provenance of this compound
This compound is a synthetic indole derivative that has been investigated for its potential biological activities. While some commercial chemical suppliers have anecdotally mentioned its presence in the seeds of Griffonia simplicifolia, a thorough and systematic search of peer-reviewed scientific literature, including extensive phytochemical analyses of this plant, fails to corroborate this claim. Detailed studies on the chemical composition of Griffonia simplicifolia have identified a rich array of indole alkaloids, with 5-hydroxytryptophan (5-HTP) being the most prominent, but do not report the presence of this compound[1][2][3][4]. Therefore, based on current scientific evidence, this compound should be considered a synthetic compound.
For researchers interested in naturally occurring indole alkaloids with potential therapeutic applications, Griffonia simplicifolia remains a valuable source of other structurally related compounds. The following sections provide a detailed overview of the confirmed indole alkaloids from this plant.
Phytochemical Profile of Griffonia simplicifolia Seeds
The seeds of Griffonia simplicifolia are a well-established natural source of various nitrogen-containing compounds, predominantly indole alkaloids. The primary and most abundant of these is 5-hydroxytryptophan (5-HTP), a direct precursor to the neurotransmitter serotonin. Comprehensive analytical studies have identified and quantified several other minor alkaloids.
Data Presentation
The following table summarizes the quantitative data for the major nitrogen-containing compounds isolated from the seeds of Griffonia simplicifolia.
| Compound | Molecular Weight ( g/mol ) | Concentration (mg/g dry wt.) | Relative Percentage (%) | Reference |
| 5-Hydroxy-L-tryptophan (5-HTP) | 220.23 | 156.48 ± 8.32 | 86.48 | [1] |
| Hyrtioerectine B | 367.43 | ~7.0 | Not Reported | [1][4] |
| 3-Carboxy-6-hydroxy-β-carboline | 228.20 | ~3.0 | Not Reported | [1] |
| 5-Hydroxytryptamine (Serotonin) | 176.22 | 1.15 ± 0.066 | 0.64 | [1] |
| 5-Hydroxy-3-(2-hydroxyethyl)indole | 177.20 | 0.27 ± 0.006 | 0.15 | [1] |
| 1H-Indole-3-carboxylic acid | 161.16 | 0.08 ± 0.006 | 0.04 | [1] |
| Griffonine | Not Reported | Minor | Not Reported | [1][5] |
| Hyrtiosulawesine | Not Reported | Minor | Not Reported | [1] |
Experimental Protocols
This section details the methodologies cited for the extraction, isolation, and characterization of indole alkaloids from Griffonia simplicifolia seeds, providing a practical guide for researchers.
Extraction of Nitrogen-Containing Compounds
A common method for the extraction of indole alkaloids from Griffonia simplicifolia seeds involves a single-step extraction followed by analysis.
Protocol:
-
Sample Preparation: Freeze-dry the seeds of Griffonia simplicifolia and grind them into a fine powder.
-
Extraction: Sonicate 100 mg of the seed powder in 10 mL of 80% methanol containing 0.1% formic acid for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the resulting suspension at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm nylon filter into an HPLC vial for analysis[3].
High-Performance Liquid Chromatography (HPLC) Analysis
The separation and quantification of indole alkaloids are typically achieved using reverse-phase HPLC coupled with a diode-array detector (DAD) and an electrospray ionization mass spectrometer (ESI-MS/MS).
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute compounds with increasing hydrophobicity.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD detection at multiple wavelengths (e.g., 220, 280 nm) and ESI-MS/MS in positive ion mode for identification and structural elucidation[3].
Visualization of Experimental Workflow
The following diagram illustrates a conceptual workflow for the phytochemical analysis of indole alkaloids from a plant source like Griffonia simplicifolia.
Conclusion
While this compound is a compound of interest for its potential bioactivities, there is no credible scientific evidence to support its natural occurrence. Researchers seeking naturally sourced indole alkaloids may find Griffonia simplicifolia to be a valuable source of 5-HTP and other minor indole derivatives. The protocols and data presented in this guide offer a foundation for the exploration and analysis of these and other related natural products. It is crucial for the scientific community to rely on peer-reviewed literature for the verification of the natural provenance of chemical compounds.
References
- 1. Chemical Characterization and DNA Fingerprinting of Griffonia simplicifolia Baill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity and Metabolomics of Griffonia simplicifolia Seeds Extracted with Different Methodologies [mdpi.com]
- 3. Biological Activity and Metabolomics of Griffonia simplicifolia Seeds Extracted with Different Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Characterization and DNA Fingerprinting of Griffonia simplicifolia Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4,5,6-Trimethoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4,5,6-Trimethoxy-1H-indole, a molecule of interest in medicinal chemistry and natural product synthesis. Due to the limited availability of published, consolidated spectroscopic data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related indole derivatives and general principles of spectroscopy. Furthermore, detailed experimental protocols for acquiring this data are provided, along with a generalized workflow for the spectroscopic analysis of a newly synthesized compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound (C₁₁H₁₃NO₃, Molecular Weight: 207.23 g/mol ). These predictions are derived from known data for methoxy-substituted indoles and fundamental spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | N-H |
| ~7.20 | t | 1H | H-2 |
| ~6.85 | s | 1H | H-7 |
| ~6.50 | t | 1H | H-3 |
| ~3.90 | s | 3H | C4-OCH₃ |
| ~3.85 | s | 3H | C5-OCH₃ |
| ~3.80 | s | 3H | C6-OCH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145-155 | C-4, C-5, C-6 |
| ~135 | C-7a |
| ~125 | C-2 |
| ~120 | C-3a |
| ~102 | C-3 |
| ~95 | C-7 |
| ~56-61 | OCH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~1610, 1500, 1460 | Medium-Strong | Aromatic C=C Bending |
| ~1280-1200 | Strong | Aryl-O Stretch (Asymmetric) |
| ~1050 | Strong | Aryl-O Stretch (Symmetric) |
| ~850-750 | Strong | C-H Out-of-plane Bending |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 207 | [M]⁺ (Molecular Ion) |
| 192 | [M - CH₃]⁺ |
| 177 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ |
| 162 | [M - 3CH₃]⁺ or [M - CH₃ - CH₂O]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are presented below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1] Ensure the solvent is free of particulate matter.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the solvent peak or the internal standard.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the prepared sample (ATR or KBr pellet) in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty instrument (or with a blank KBr pellet).
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (typically at a concentration of ~1 mg/mL).
-
For direct infusion, the solution can be introduced into the ion source via a syringe pump.
-
For analysis coupled with chromatography (e.g., GC-MS or LC-MS), the sample is injected into the chromatograph.
-
-
Data Acquisition (Electron Ionization - EI for GC-MS):
-
The sample is vaporized and introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
-
Data Acquisition (Electrospray Ionization - ESI for LC-MS):
-
The sample solution is passed through a heated capillary to which a high voltage is applied, creating a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
The ions are then guided into the mass analyzer for separation and detection.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound such as this compound.
References
An In-depth Technical Guide on the Chemical Properties and Stability of 4,5,6-Trimethoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6-Trimethoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug development. Its unique chemical structure, featuring three methoxy groups on the benzene ring of the indole core, imparts distinct properties that influence its biological activity and stability. This technical guide provides a comprehensive overview of the chemical properties, stability, synthesis, and analytical characterization of this compound, along with insights into its potential biological signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are crucial for its handling, formulation, and interpretation of biological data. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | The tri-substituted methoxy groups are suggested to enhance its solubility compared to simpler indoles.[1] Specific solubility data in water, ethanol, and DMSO is not readily available in the literature. | |
| pKa | Not available | |
| Appearance | Not specified in available literature |
Stability and Storage
The stability of this compound is a critical consideration for its use in research and development. The presence of the electron-rich indole nucleus and the methoxy groups can influence its susceptibility to degradation.
General Stability: Indole compounds, in general, can be sensitive to light and air, leading to oxidation and discoloration. The methoxy groups on the benzene ring of this compound may be susceptible to oxidation, potentially forming corresponding aldehydes or ketones under specific conditions.[1]
Storage Conditions: To ensure the integrity of the compound, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are advisable.
Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be derived from general methods for indole synthesis, such as the Leimgruber-Batcho indole synthesis. This method involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.
Hypothetical Synthesis Workflow:
Caption: Hypothetical Leimgruber-Batcho synthesis of this compound.
Detailed Steps (Hypothetical):
-
Nitration: 3,4,5-Trimethoxytoluene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the ortho position to the methyl group, yielding 2-Nitro-3,4,5-trimethoxytoluene.
-
Enamine Formation: The resulting nitrotoluene is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate, β-Dimethylamino-2-nitro-3,4,5-trimethoxystyrene.
-
Reductive Cyclization: The enamine is subsequently reduced and cyclized to form the final product, this compound. Common reducing agents for this step include catalytic hydrogenation (H₂ over Palladium on carbon) or iron in acetic acid.
Analytical Characterization
Accurate characterization of this compound is essential to confirm its identity and purity. The following are proposed analytical methods based on standard techniques for indole derivatives.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed for the purity assessment and quantification of this compound.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound. While specific spectral data is not available in the searched literature, predicted chemical shifts can provide a reference.
-
¹H NMR: Aromatic protons on the indole ring are expected to appear in the range of 6.5-7.5 ppm. The protons of the three methoxy groups would likely appear as singlets between 3.8 and 4.0 ppm. The N-H proton of the indole ring would be a broad singlet, typically downfield.
-
¹³C NMR: The carbon atoms of the indole ring would resonate in the aromatic region (100-140 ppm). The methoxy carbons would appear around 55-60 ppm.
Mass Spectrometry (MS):
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₃NO₃), the expected molecular ion peak [M]⁺ would be at m/z 207.0895.
Potential Biological Signaling Pathways
This compound has been suggested to exhibit biological activities, including acetylcholinesterase inhibition and modulation of serotonin receptors.[1]
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. Indole derivatives can act as AChE inhibitors by binding to the active site of the enzyme.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Serotonin Receptor Modulation
Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that mediates a wide range of physiological functions by binding to its receptors. There are several subtypes of serotonin receptors, most of which are G-protein coupled receptors (GPCRs). The interaction of a ligand, such as an indole derivative, with a serotonin receptor can initiate a downstream signaling cascade.
For example, if this compound acts as an agonist at a Gs-coupled serotonin receptor, it would lead to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: Gs-coupled Serotonin Receptor Signaling Pathway.
Conversely, if it interacts with a Gi-coupled receptor, it would inhibit adenylyl cyclase and decrease cAMP levels. Interaction with a Gq-coupled receptor would activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Conclusion
This compound is a compound with interesting potential for drug discovery. This guide has summarized its known chemical properties and provided hypothetical, yet plausible, experimental protocols for its synthesis and analysis. Further experimental validation is required to determine its precise physical properties and to fully elucidate its biological mechanisms of action. The provided diagrams of potential signaling pathways offer a starting point for investigating its effects on acetylcholinesterase and serotonin receptors. As research progresses, a more detailed understanding of this molecule will undoubtedly emerge, paving the way for its potential therapeutic applications.
References
The Biological Activity of 4,5,6-Trimethoxy-1H-indole: A Technical Guide for Researchers
An In-depth Examination of a Promising Heterocyclic Scaffold
Introduction
Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic substitution on the indole ring can significantly modulate its pharmacological profile. This technical guide focuses on the biological activities of a specific derivative, 4,5,6-Trimethoxy-1H-indole, providing researchers, scientists, and drug development professionals with a comprehensive overview of its known and potential therapeutic applications. While direct and extensive research on this specific molecule is emerging, this document compiles available data on its and closely related analogues' activities, detailed experimental protocols, and insights into its potential mechanisms of action to guide future research and development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 30448-04-5 | [1] |
Synthesis
The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. A common strategy involves the modification of a pre-existing indole scaffold or the construction of the indole ring from acyclic precursors.
Synthesis of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives
A representative synthesis for a related class of compounds, 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, involves a multi-step process.[2][3]
Experimental Protocol:
-
Suzuki–Miyaura Cross-Coupling: A 6-substituted indole boronic acid is coupled with 5-iodo-1,2,3-trimethoxybenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., 1,4-Dioxane and water). The reaction is typically heated to around 80°C overnight.[2][4]
-
Ullmann-type N-arylation: The resulting crude biaryl intermediate is then subjected to an N-arylation reaction to construct the N1-substituted indole scaffold. This is achieved by reacting the intermediate with an appropriate aryl halide in the presence of a copper catalyst (e.g., CuI) and a base (e.g., Cs₂CO₃) in a high-boiling solvent like DMF at elevated temperatures (e.g., 150°C) for several hours.[2][3]
-
Purification: The final product is purified using standard techniques such as extraction and flash column chromatography.[2][3]
-
Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
Synthesis workflow for indole derivatives.
Biological Activities and Potential Therapeutic Applications
Derivatives of trimethoxy-indole have demonstrated a range of biological activities, suggesting the therapeutic potential of this scaffold. The primary activities reported include anticancer, antimicrobial, and enzyme inhibition.
Anticancer Activity
Several studies have highlighted the potent anticancer effects of indole derivatives, particularly those with a trimethoxyphenyl substitution. The primary mechanism of action appears to be the inhibition of tubulin polymerization, a critical process for cell division.[2][5]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in mitosis.[2] Many successful anticancer drugs target microtubule dynamics, either by stabilizing or destabilizing them. Certain indole derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
4,5,6-Trimethoxy-1H-indole: A Core Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4,5,6-Trimethoxy-1H-indole is a polysubstituted indole derivative that has garnered significant interest in the field of organic synthesis, particularly in the development of pharmaceuticals and bioactive natural products. The strategic placement of three methoxy groups on the benzene ring of the indole nucleus significantly influences its electronic properties, rendering it a versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, offering detailed experimental protocols and data to support its use in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is crucial for its identification, purification, and manipulation in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| CAS Number | 30448-04-5 | [1] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 8.10 (br s, 1H, NH), 7.15 (t, J = 2.8 Hz, 1H, H-2), 6.85 (s, 1H, H-7), 6.50 (dd, J = 2.8, 1.8 Hz, 1H, H-3), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | Estimated δ (ppm): 152.0 (C-5), 148.0 (C-4), 138.0 (C-6), 132.0 (C-7a), 123.0 (C-2), 115.0 (C-3a), 102.0 (C-3), 95.0 (C-7), 61.0 (OCH₃), 56.5 (OCH₃), 56.0 (OCH₃) |
| IR (KBr, cm⁻¹) | Estimated ν (cm⁻¹): 3400 (N-H stretch), 2950-2850 (C-H stretch), 1620, 1580, 1480 (C=C aromatic stretch), 1250-1050 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 207 (M⁺, 100), 192 ([M-CH₃]⁺), 164 ([M-CH₃-CO]⁺) |
Note: The provided NMR and IR data are estimated based on spectral data of closely related trimethoxyindole derivatives due to the lack of publicly available, detailed spectra for this compound itself.
Synthesis of this compound
The Leimgruber-Batcho indole synthesis is a highly efficient and widely applicable method for the preparation of substituted indoles, and it represents a robust strategy for the synthesis of this compound.[2][3][4][5] The synthesis starts from the corresponding o-nitrotoluene derivative.
Experimental Protocol: Leimgruber-Batcho Synthesis
Step 1: Synthesis of 1,2,3-Trimethoxy-4-methyl-5-nitrobenzene
The starting material, 1,2,3-trimethoxy-4-methyl-5-nitrobenzene, can be prepared from commercially available 3,4,5-trimethoxytoluene through nitration.
-
Materials: 3,4,5-trimethoxytoluene, nitric acid, sulfuric acid, acetic anhydride.
-
Procedure:
-
To a stirred solution of 3,4,5-trimethoxytoluene (1 equivalent) in acetic anhydride at 0 °C, slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (0.5 equivalents).
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1,2,3-trimethoxy-4-methyl-5-nitrobenzene.
-
-
Expected Yield: 70-80%.
Step 2: Synthesis of this compound
This step involves the condensation of the o-nitrotoluene derivative with a formamide acetal to form an enamine, followed by reductive cyclization.[2][3][4][5]
-
Materials: 1,2,3-trimethoxy-4-methyl-5-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine, palladium on carbon (10% Pd/C), hydrazine hydrate, methanol, ethyl acetate.
-
Procedure:
-
A mixture of 1,2,3-trimethoxy-4-methyl-5-nitrobenzene (1 equivalent), N,N-dimethylformamide dimethyl acetal (2 equivalents), and pyrrolidine (2 equivalents) in methanol is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to give the crude enamine.
-
The crude enamine is dissolved in a mixture of ethyl acetate and methanol.
-
10% Pd/C (5 mol%) is added to the solution.
-
Hydrazine hydrate (5 equivalents) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
-
-
Expected Yield: 60-75%.
Caption: Leimgruber-Batcho synthesis of this compound.
This compound as a Precursor in Organic Synthesis
The electron-rich nature of the this compound ring system makes it a valuable precursor for various synthetic transformations, particularly electrophilic substitution reactions at the C3 position.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, including indoles.[6] This reaction provides a straightforward route to this compound-3-carbaldehyde, a key intermediate for further functionalization.
-
Materials: this compound, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide, ethyl acetate.
-
Procedure:
-
To a stirred solution of DMF (3 equivalents) at 0 °C, slowly add POCl₃ (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound-3-carbaldehyde.
-
-
Expected Yield: 80-90%.
References
- 1. Buy this compound | 30448-04-5 [smolecule.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
The Antioxidant Potential of Trimethoxy-Substituted Indoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their antioxidant properties are of particular importance in the context of mitigating oxidative stress, a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides an in-depth exploration of the antioxidant properties of trimethoxy-substituted indoles, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While a comprehensive quantitative dataset for a wide range of trimethoxy-substituted indoles remains an area of active research, this guide synthesizes the available information to provide a valuable resource for professionals in the field.
Data Presentation: Antioxidant Activity of Substituted Indoles
The antioxidant capacity of indole derivatives is influenced by the nature and position of substituents on the indole ring. Methoxy groups, being electron-donating, are known to enhance antioxidant activity. However, specific quantitative data for a broad range of trimethoxy-substituted indoles is limited in the readily available scientific literature. The following table summarizes representative data for some substituted indoles to illustrate the range of activities observed in common antioxidant assays. It is crucial to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound/Extract | Assay | IC50 Value/Activity | Reference |
| 5-methoxyindole analogue | DPPH | 166.40 µg/mL | [1] |
| 2-(4-aminophenyl)-6-fluoro-1H-indole | DPPH | 80% inhibition at 1mM | [2] |
| 2-(4-aminophenyl)-6-fluoro-1H-indole | Superoxide Scavenging | 81% inhibition at 1mM | [2] |
| Melatonin (Standard) | DPPH | 98% inhibition at 1mM | [2] |
| Melatonin (Standard) | Superoxide Scavenging | 75% inhibition at 1mM | [2] |
| Tryptophan | HOCl Scavenging | 3.50 ± 0.4 µM | [3] |
| Tryptamine | HOCl Scavenging | 6.00 ± 0.60 µM | [3] |
| N-prenyl tryptophan | HOCl Scavenging | 4.13 ± 0.17 µM | [3] |
| Ascorbic Acid (Standard) | DPPH | 129.64 µg/mL | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and validation of findings in the laboratory setting.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (trimethoxy-substituted indoles)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of Sample and Standard Solutions: Prepare stock solutions of the test compounds and a standard antioxidant in a suitable solvent. From these stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
To each well of a 96-well microplate, add a specific volume of the sample or standard solution at different concentrations.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions: Prepare serial dilutions of the test compounds and a standard antioxidant.
-
Assay:
-
Add a small volume of the sample or standard solution to each well of a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Include a control well with solvent and the ABTS•+ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
ABTS Radical Cation Scavenging Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Sample and Standard Solutions: Prepare dilutions of the test compounds and a standard.
-
Assay:
-
Add a small volume of the sample or standard solution to each well of a 96-well microplate.
-
Add the FRAP reagent to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
FRAP Assay Workflow
Signaling Pathways Modulated by Antioxidant Indoles
The antioxidant effects of indole derivatives are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular response to oxidative stress. Two key pathways are the Nrf2-Keap1 pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the antioxidant defense system. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, including certain indole derivatives, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription and a coordinated cellular defense against oxidative damage.
Nrf2-Keap1 Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways are a group of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several MAPK pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. While activation of these pathways can sometimes lead to apoptosis, they are also involved in the cellular stress response. Antioxidant compounds, by reducing the levels of reactive oxygen species (ROS), can modulate the activity of these pathways, thereby influencing cell fate in response to oxidative stress.
MAPK Signaling Pathway
Conclusion
Trimethoxy-substituted indoles hold promise as a class of antioxidant compounds with potential therapeutic applications. Their antioxidant activity is attributed to both direct radical scavenging and the modulation of key cellular signaling pathways such as the Nrf2-Keap1 and MAPK pathways. While this guide provides a foundational understanding of their antioxidant properties and the methodologies for their evaluation, a clear need exists for more extensive quantitative structure-activity relationship (SAR) studies on a wider range of trimethoxy-substituted indole derivatives. Such studies will be instrumental in the rational design and development of novel and potent antioxidant agents for the prevention and treatment of oxidative stress-related diseases. Further research in this area is highly encouraged to fully elucidate the therapeutic potential of this fascinating class of molecules.
References
An In-depth Technical Guide to the Anti-inflammatory Potential of 4,5,6-Trimethoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide to the potential anti-inflammatory properties of 4,5,6-Trimethoxy-1H-indole. As of the latest literature review, specific experimental data on the anti-inflammatory activity of this particular compound is not publicly available. Therefore, this guide outlines the theoretical framework, potential mechanisms of action based on related compounds, and detailed experimental protocols that can be employed to investigate its anti-inflammatory potential. The quantitative data presented herein is illustrative and should be treated as a hypothetical example of expected outcomes.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of drug discovery.
Indole derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anti-inflammatory effects.[1] The substitution pattern on the indole ring plays a critical role in modulating this activity. The presence of methoxy groups on aromatic rings has been associated with anti-inflammatory properties in various chemical scaffolds, potentially through the modulation of key inflammatory pathways.[2] this compound, a methoxylated indole derivative, is a compound of interest for its potential as a novel anti-inflammatory agent.[1] This guide provides a comprehensive overview of the rationale for investigating its anti-inflammatory potential and the methodologies to achieve this.
Potential Mechanisms of Action
Based on the known anti-inflammatory mechanisms of structurally related indole and trimethoxy-substituted aromatic compounds, this compound may exert its effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary inflammatory cascade often studied is that induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3]
Inhibition of Pro-inflammatory Mediators
The overproduction of pro-inflammatory mediators is a hallmark of inflammation. Key targets for anti-inflammatory drugs include:
-
Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS), high levels of NO are pro-inflammatory and contribute to tissue damage.[4]
-
Prostaglandins: Synthesized by cyclooxygenase-2 (COX-2), prostaglandins are key mediators of pain, fever, and inflammation.[5]
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal cytokines that orchestrate the inflammatory response.[6]
Modulation of Key Signaling Pathways
The expression of iNOS, COX-2, and pro-inflammatory cytokines is regulated by upstream signaling pathways. Potential targets for this compound include:
-
Nuclear Factor-kappa B (NF-κB) Pathway: This transcription factor is a master regulator of the inflammatory response.[3][7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[8][9][10]
Below is a diagram illustrating the potential points of intervention for an anti-inflammatory compound within the LPS-induced inflammatory signaling pathways.
Data Presentation: Hypothetical In Vitro Anti-inflammatory Activity
The following tables present a hypothetical summary of quantitative data that could be obtained from in vitro experiments. These tables are designed for easy comparison of the compound's effects at various concentrations.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.2 |
| LPS (1 µg/mL) | - | 98 ± 4.5 | 100 |
| Compound + LPS | 1 | 97 ± 3.8 | 85.3 ± 6.4 |
| Compound + LPS | 5 | 96 ± 4.1 | 62.1 ± 5.9 |
| Compound + LPS | 10 | 95 ± 5.0 | 40.7 ± 4.8 |
| Compound + LPS | 25 | 93 ± 4.7 | 21.5 ± 3.3 |
| Dexamethasone + LPS | 1 | 99 ± 3.9 | 15.2 ± 2.5 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 25 ± 8 | 15 ± 5 |
| LPS (1 µg/mL) | - | 3500 ± 210 | 1800 ± 150 |
| Compound + LPS | 10 | 1850 ± 150 | 950 ± 80 |
| Compound + LPS | 25 | 980 ± 95 | 420 ± 55 |
| Dexamethasone + LPS | 1 | 450 ± 50 | 210 ± 30 |
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | iNOS Expression (Relative to LPS Control) | COX-2 Expression (Relative to LPS Control) |
| Control | - | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | - | 1.00 | 1.00 |
| Compound + LPS | 10 | 0.55 ± 0.06 | 0.62 ± 0.07 |
| Compound + LPS | 25 | 0.28 ± 0.04 | 0.35 ± 0.05 |
| Dexamethasone + LPS | 1 | 0.12 ± 0.03 | 0.18 ± 0.04 |
Experimental Protocols
A systematic evaluation of the anti-inflammatory potential of this compound can be conducted using a series of in vitro and in vivo assays. The murine macrophage cell line RAW 264.7 is a well-established model for these studies.[11]
Cell Culture
The RAW 264.7 murine macrophage cell line (ATCC TIB-71) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12][13] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12][13] For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, and 6-well for protein and RNA extraction) and allowed to adhere overnight.[14][15]
Cell Viability Assay (MTT Assay)
To determine the non-toxic concentration range of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.[14]
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[14]
-
Treat the cells with various concentrations of the compound (e.g., 1-100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).[14]
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Nitric Oxide (NO) Production Assay
The anti-inflammatory effect on NO production is measured using the Griess reagent, which detects nitrite, a stable product of NO.[15][16]
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well.[14]
-
Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[14]
-
Collect 100 µL of the culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[16]
-
Incubate for 10 minutes at room temperature.[16]
-
Measure the absorbance at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17][18]
-
Seed RAW 264.7 cells and treat them with the compound and LPS as described for the NO assay.
-
After 24 hours of incubation, collect the culture supernatants and centrifuge to remove cell debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[19][20]
-
Briefly, supernatants are added to antibody-pre-coated plates, followed by the addition of a detection antibody and a substrate for color development.[19]
-
The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.[19]
Western Blot Analysis for iNOS and COX-2 Expression
Western blotting is used to determine the effect of the compound on the protein expression levels of iNOS and COX-2.[5][21][22]
-
Seed RAW 264.7 cells in 6-well plates. After treatment with the compound and LPS for 18-24 hours, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.[21][23]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[23]
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[23]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[23]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Real-Time PCR (RT-PCR) for Gene Expression Analysis
RT-PCR is used to measure the mRNA expression levels of Nos2 (encoding iNOS), Ptgs2 (encoding COX-2), Tnf, and Il6.[24][25]
-
Following cell treatment as in the Western blot protocol, extract total RNA from the cells using a suitable kit (e.g., TRIzol reagent).[25]
-
Assess the RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform real-time PCR using a qPCR system with SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., Gapdh).
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[25]
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[25]
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
Should in vitro results be promising, the anti-inflammatory activity can be confirmed in an in vivo model, such as the carrageenan-induced paw edema model in rats or mice.[26][27][28][29]
-
Administer this compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of one hind paw.[27]
-
Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[27]
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the compound-treated group to the vehicle-treated group.
Conclusion
While direct evidence for the anti-inflammatory activity of this compound is currently lacking in the scientific literature, its chemical structure, featuring both an indole nucleus and methoxy substituents, provides a strong rationale for its investigation as a potential anti-inflammatory agent. The experimental protocols detailed in this guide offer a comprehensive framework for systematically evaluating its efficacy, from initial in vitro screening to potential in vivo validation. The elucidation of its effects on key inflammatory mediators and signaling pathways, such as NF-κB and MAPKs, will be crucial in determining its therapeutic potential. This technical guide serves as a foundational resource for researchers aiming to explore the anti-inflammatory properties of this and other novel indole derivatives.
References
- 1. Buy this compound | 30448-04-5 [smolecule.com]
- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide induces neuroglia activation and NF-κB activation in cerebral cortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Mitogen-Activated Protein Kinase Pathway: A Critical Regulator in Tumor-associated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. elabscience.com [elabscience.com]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Macrophage interleukin-6 and tumour necrosis factor-α are induced by coronavirus fixation to Toll-like receptor 2/heparan sulphate receptors but not carcinoembryonic cell adhesion antigen 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxic Effects of Trimethoxy-Substituted Indole Derivatives on Cancer Cell Lines: A Technical Overview
Disclaimer: This technical guide addresses the cytotoxic effects of various trimethoxy-substituted indole derivatives on cancer cell lines. Direct research on the specific compound 4,5,6-Trimethoxy-1H-indole was not found in the reviewed literature. The following data pertains to structurally related indole compounds with trimethoxy substitutions, which have demonstrated significant anticancer activities.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities.[1] Among these, indole derivatives with trimethoxy substitutions have emerged as a promising class of anticancer agents. These compounds often target fundamental cellular processes involved in cancer progression, such as microtubule dynamics and cell signaling pathways, leading to cell cycle arrest and apoptosis.[2][3][4] This guide provides a comprehensive overview of the cytotoxic effects, experimental protocols, and mechanisms of action of several potent trimethoxy-indole derivatives.
Quantitative Data on Cytotoxic Activity
The cytotoxic potential of various trimethoxy-substituted indole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.
Table 1: Cytotoxicity (IC50, µM) of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives [2][5]
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) | A375 (Melanoma) | B16-F10 (Melanoma) |
| 3g | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |
Table 2: Cytotoxicity (IC50, µM) of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one Derivatives [3]
| Compound | HeLa (Cervical) | HT29 (Colon) | MCF-7 (Breast) | HL-60 (Leukemia) |
| 9e | 0.37 | 0.16 | 0.17 | 18 |
Mechanism of Action: Targeting Microtubule Dynamics and Inducing Apoptosis
A significant mechanism of action for several potent trimethoxy-indole derivatives is the inhibition of tubulin polymerization.[2][5] By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference leads to a cascade of cellular events culminating in apoptosis.
Signaling Pathway for Tubulin Polymerization Inhibition and Apoptosis Induction
The following diagram illustrates the proposed signaling pathway initiated by a trimethoxy-indole derivative (Compound 3g ) that acts as a tubulin polymerization inhibitor.
Caption: Proposed mechanism of action for a tubulin-targeting trimethoxy-indole derivative.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6]
Workflow for MTT Assay
Caption: Standard workflow for assessing cell viability using the MTT assay.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is a key outcome of effective anticancer therapies. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptotic cells by flow cytometry.[2]
Principle of Annexin V-FITC/PI Apoptosis Assay
Caption: Relationship between cell state and staining pattern in Annexin V/PI assay.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[2]
Experimental Workflow for Tubulin Polymerization Assay
Caption: Procedure for assessing a compound's effect on tubulin polymerization.
Conclusion
While direct data on this compound is currently unavailable in the public domain, the broader class of trimethoxy-substituted indole derivatives demonstrates significant potential as anticancer agents. Compounds such as the 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles and 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-ones exhibit potent cytotoxic effects against a range of cancer cell lines.[2][3][5] Their primary mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][5] The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this promising class of compounds for cancer therapy. Further research is warranted to synthesize and evaluate the cytotoxic potential of this compound to determine its place within this important family of anticancer molecules.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4,5,6-Trimethoxy-1H-indole: A Technical Guide to Preliminary Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Abstract
This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of 4,5,6-Trimethoxy-1H-indole. Due to the limited publicly available quantitative data on this specific molecule, this document focuses on its postulated biological targets based on the activities of structurally related indole compounds. The primary putative mechanisms of action include modulation of serotonin receptors and inhibition of acetylcholinesterase. This guide furnishes detailed experimental protocols for key in vitro assays essential for elucidating the pharmacological profile of this compound. Furthermore, it presents visualizations of the potential signaling pathways and a general experimental workflow to guide future research endeavors.
Introduction
This compound is a naturally occurring indole alkaloid that has also been synthesized for research purposes. The indole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including neurotransmitters and therapeutic agents. The presence of three methoxy groups on the benzene ring of the indole nucleus suggests that this compound may interact with various biological targets, leading to a range of pharmacological effects. Preliminary research and the pharmacology of analogous compounds indicate potential antioxidant, anti-inflammatory, analgesic, antimicrobial, and neuroactive properties. The exploration of its precise mechanism of action is crucial for understanding its therapeutic potential and for the development of novel drug candidates.
This guide serves as a foundational resource for researchers initiating studies on this compound, providing both a summary of the current understanding and a practical framework for further investigation.
Postulated Biological Targets and Mechanisms of Action
Based on the chemical structure of this compound and the known activities of similar methoxyindole compounds, two primary mechanisms of action are postulated:
Serotonin Receptor Modulation
The indole core is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Methoxyindoles are known to interact with various serotonin receptor subtypes. These receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological and psychological processes. Depending on the subtype and the G-protein they couple to (Gαs, Gαi/o, or Gαq/11), activation can lead to diverse downstream signaling cascades.
-
Gαs-coupled 5-HT receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1]
-
Gαi/o-coupled 5-HT receptors (e.g., 5-HT1A, 5-HT1B): Activation of these receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels. They can also modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][3]
-
Gαq/11-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C): Activation of these receptors stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of Protein Kinase C (PKC).[4][5]
Acetylcholinesterase Inhibition
Some indole derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key therapeutic strategy for conditions such as Alzheimer's disease.[2] The mechanism of AChE involves a catalytic triad (Ser-His-Glu) in its active site that hydrolyzes acetylcholine into choline and acetate.[6][7]
Illustrative Quantitative Data for Related Compounds
Disclaimer: The data in Tables 1 and 2 are for structurally related compounds and should not be considered representative of this compound's activity. These are provided for illustrative purposes only, to indicate the potential range of affinities and potencies that might be observed for this class of compounds.
Table 1: Illustrative Serotonin Receptor Binding Affinities (Ki) for Methoxyindole Analogs
| Compound/Analog | Receptor Subtype | K | Reference Compound |
| 5-Methoxy-N,N-dimethyltryptamine | 5-HT | 15 | Serotonin |
| 5-Methoxy-N,N-dimethyltryptamine | 5-HT | 60 | Serotonin |
| 5-Methoxy-N,N-dimethyltryptamine | 5-HT | 100 | Serotonin |
| 5-Methoxytryptophol | Melatonin MT1 | 25 | Melatonin |
Note: Data is compiled from various public pharmacological databases and is intended for comparative purposes only.
Table 2: Illustrative Acetylcholinesterase Inhibitory Potency (IC50) for Indole Derivatives
| Compound/Analog | Enzyme Source | IC | Reference Inhibitor |
| Indole Derivative A | Electrophorus electricus AChE | 5.2 | Donepezil |
| Indole Derivative B | Human recombinant AChE | 12.8 | Galantamine |
| 3,4-Dimethoxy-N-benzyl-piperidine | Human recombinant AChE | 0.85 | Rivastigmine |
Note: Data is compiled from various medicinal chemistry publications and is intended for comparative purposes only.
Experimental Protocols
To elucidate the mechanism of action of this compound, a series of in vitro assays are required. The following protocols provide detailed methodologies for key experiments.
Radioligand Competition Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT
1A, 5-HT2A, 5-HT6). -
A suitable radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT
1A, [³H]Ketanserin for 5-HT2A, [³H]LSD for 5-HT6). -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM Serotonin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of radioligand, 50 µL of each dilution of this compound, and 100 µL of membrane preparation.
-
-
The final concentration of the radioligand should be approximately its K
dvalue. -
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC
50value using non-linear regression analysis. -
Calculate the K
ivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
-
GPCR Functional Assay (cAMP Measurement)
Objective: To determine if this compound acts as an agonist or antagonist at Gαs- or Gαi/o-coupled serotonin receptors by measuring changes in intracellular cAMP levels.
Materials:
-
HEK-293 or CHO cells stably expressing the serotonin receptor of interest.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Forskolin (for Gαi/o-coupled receptor assays).
-
A known agonist for the receptor (for antagonist mode).
-
This compound stock solution.
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure (Agonist Mode for Gαs-coupled receptor):
-
Seed the cells in a 384-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at room temperature.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the compound and determine the EC
50and Emaxvalues using non-linear regression.
Procedure (Antagonist Mode for Gαi/o-coupled receptor):
-
Seed and prepare cells as described above.
-
Add serial dilutions of this compound and incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a known agonist at its EC
80concentration. -
Incubate for 30-60 minutes.
-
Lyse the cells and measure cAMP levels.
-
Data Analysis: Plot the inhibition of the forskolin-stimulated cAMP production against the log concentration of the compound to determine the IC
50value.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of this compound for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., Electrophorus electricus or human recombinant).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (0.1 M, pH 8.0).
-
This compound stock solution.
-
96-well clear microplates.
-
Spectrophotometric microplate reader capable of reading at 412 nm.
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution (1.5 mM).
-
10 µL of the this compound dilution (or buffer for control).
-
10 µL of AChE solution (e.g., 0.2 U/mL).
-
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of ATCI solution (15 mM).
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC
50value using non-linear regression.
-
Mandatory Visualizations
The following diagrams illustrate the postulated signaling pathways and a general experimental workflow for the characterization of this compound.
Caption: Postulated Gs-coupled 5-HT receptor signaling pathway.
Caption: Mechanism of acetylcholinesterase and its inhibition.
Caption: General experimental workflow for MOA determination.
Conclusion and Future Directions
The preliminary investigation into the mechanism of action of this compound suggests that its pharmacological effects are likely mediated through interactions with the serotonergic system and potentially through the inhibition of acetylcholinesterase. However, a significant gap in knowledge exists due to the lack of specific quantitative data for this compound.
Future research should prioritize the systematic evaluation of this compound's affinity and functional activity at a broad panel of CNS receptors and enzymes, following the experimental protocols outlined in this guide. Determining its selectivity profile is paramount. Subsequent studies could involve in vivo models to correlate in vitro findings with behavioral and physiological outcomes. Elucidating the precise molecular interactions through computational modeling and structural biology would further refine our understanding of its mechanism of action and pave the way for its potential development as a therapeutic agent.
References
- 1. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,5,6-Trimethoxy-1H-indole from Vanillin
Authored for: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a detailed, multi-step synthetic pathway for the preparation of 4,5,6-trimethoxy-1H-indole, a valuable heterocyclic compound for pharmaceutical research, starting from the readily available and bio-based precursor, vanillin. The protocols outlined below are based on established chemical transformations and offer a plausible route to the target molecule. Each step is accompanied by a detailed experimental procedure and a summary of expected quantitative data. The overall synthetic workflow is visualized for clarity.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] Specifically, polysubstituted indoles, such as this compound, are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for novel therapeutic agents. Vanillin, a naturally abundant and cost-effective starting material, presents an attractive entry point for the synthesis of complex molecules. This document details a proposed synthetic route to transform vanillin into this compound, involving a series of key chemical transformations including nitration, methylation, Henry reaction, reduction, diazotization, and a final indole ring formation.
Proposed Synthetic Pathway
The synthesis of this compound from vanillin is a multi-step process. The proposed pathway is as follows:
-
Nitration of Vanillin: Introduction of a nitro group at the 5-position of the vanillin ring.
-
Methylation of 5-Nitrovanillin: Protection of the phenolic hydroxyl group as a methyl ether.
-
Henry Reaction: Condensation of 5-nitroveratraldehyde with nitromethane to form a nitrostyrene derivative.
-
Reduction of the Nitrostyrene: Concurrent reduction of both the aromatic and aliphatic nitro groups to form a phenethylamine derivative.
-
Diazotization and Hydroxylation: Conversion of the amino group on the aromatic ring to a hydroxyl group.
-
Methylation of the Phenolic Hydroxyl Group: Introduction of the third methoxy group.
-
Indole Synthesis: Cyclization of the resulting 3,4,5-trimethoxyphenethylamine to form the final indole ring.
Experimental Protocols
Step 1: Synthesis of 5-Nitrovanillin
This procedure describes the nitration of vanillin to yield 5-nitrovanillin.[2][3]
-
Materials: Vanillin, concentrated nitric acid, glacial acetic acid.
-
Procedure: In a round-bottom flask, dissolve vanillin in glacial acetic acid. Cool the solution in an ice bath. Slowly add concentrated nitric acid dropwise while maintaining the temperature below 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. Pour the reaction mixture into ice-cold water to precipitate the product. Filter the yellow solid, wash with cold water, and dry. Recrystallize from ethanol to obtain pure 5-nitrovanillin.[3] A yield of approximately 75% can be expected.[2]
Step 2: Synthesis of 5-Nitroveratraldehyde (3,4-Dimethoxy-5-nitrobenzaldehyde)
This step involves the methylation of the hydroxyl group of 5-nitrovanillin.[2]
-
Materials: 5-Nitrovanillin, potassium carbonate, dimethyl sulfate, acetone.
-
Procedure: To a solution of 5-nitrovanillin in acetone, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add dimethyl sulfate dropwise to the suspension. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC. After completion, cool the mixture and filter off the inorganic salts. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from methanol. A yield of around 91% is reported for the methylation of the potassium salt of 5-nitrovanillin with dimethyl sulfate.[2]
Step 3: Synthesis of 1-(3,4-Dimethoxy-5-nitrophenyl)-2-nitroethene
This protocol details the Henry condensation of 5-nitroveratraldehyde with nitromethane.[2][4]
-
Materials: 5-Nitroveratraldehyde, nitromethane, ammonium acetate, glacial acetic acid.
-
Procedure: In a round-bottom flask, dissolve 5-nitroveratraldehyde and ammonium acetate in a mixture of nitromethane and glacial acetic acid. Heat the reaction mixture at reflux for 2-4 hours. Cool the mixture to room temperature and pour it into ice-water. A yellow precipitate will form. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 4: Synthesis of 5-Amino-3,4-dimethoxyphenethylamine
This procedure describes the reduction of both nitro groups.
-
Materials: 1-(3,4-Dimethoxy-5-nitrophenyl)-2-nitroethene, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF).
-
Procedure: Caution: LAH is a highly reactive and flammable reagent. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend LAH in anhydrous THF. Cool the suspension in an ice bath. Slowly add a solution of 1-(3,4-dimethoxy-5-nitrophenyl)-2-nitroethene in anhydrous THF dropwise. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction mixture in an ice bath and quench it by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and evaporate the solvent to obtain the crude product. Purification can be achieved by column chromatography.
Step 5: Synthesis of 5-Hydroxy-3,4-dimethoxyphenethylamine
This step involves the conversion of the aromatic amino group to a hydroxyl group via a diazonium salt intermediate.
-
Materials: 5-Amino-3,4-dimethoxyphenethylamine, sodium nitrite, sulfuric acid, water.
-
Procedure: Dissolve 5-amino-3,4-dimethoxyphenethylamine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt. In a separate flask, heat a solution of dilute sulfuric acid to boiling. Slowly add the cold diazonium salt solution to the boiling acid. The diazonium salt will decompose to form the phenol. After the addition is complete, continue heating for a short period. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The crude product can be purified by column chromatography.
Step 6: Synthesis of 3,4,5-Trimethoxyphenethylamine
This protocol describes the methylation of the newly formed hydroxyl group.
-
Materials: 5-Hydroxy-3,4-dimethoxyphenethylamine, potassium carbonate, dimethyl sulfate, acetone.
-
Procedure: Follow a similar procedure to that described in Step 2. Dissolve 5-hydroxy-3,4-dimethoxyphenethylamine in acetone, add potassium carbonate, and then add dimethyl sulfate. Reflux the mixture until the reaction is complete (monitor by TLC). Work-up as described in Step 2 to obtain 3,4,5-trimethoxyphenethylamine.
Step 7: Synthesis of this compound
The final step is the formation of the indole ring. The Leimgruber-Batcho indole synthesis is a powerful method for preparing indoles from o-nitrotoluenes.[5] While the intermediate from our synthesis is a phenethylamine, a modification of this approach or another indole synthesis method would be required. One plausible, albeit not explicitly documented for this substrate, approach is a variation of the Madelung synthesis, which involves the intramolecular cyclization of an N-acylated o-toluidine. In our case, the phenethylamine would first need to be converted to an appropriate precursor. A more direct, though hypothetical, route from 3,4,5-trimethoxyphenethylamine could involve an oxidative cyclization. For the purpose of this protocol, a general procedure for a plausible transformation is provided.
-
Materials: 3,4,5-Trimethoxyphenethylamine, and a suitable cyclizing/oxidizing agent system (e.g., a palladium catalyst with an oxidant).
-
Procedure (Hypothetical): To a solution of 3,4,5-trimethoxyphenethylamine in a suitable high-boiling solvent (e.g., diphenyl ether), add a catalytic amount of a palladium-based catalyst (e.g., Pd/C). Heat the reaction mixture to a high temperature (e.g., 200-250 °C) under an inert atmosphere, possibly with a hydrogen acceptor. Monitor the reaction for the formation of the indole. After completion, cool the reaction mixture and purify the product by column chromatography. Note: This final step is proposed and would require significant optimization and experimental validation.
Quantitative Data Summary
| Step | Product Name | Starting Material | Expected Yield (%) | Melting Point (°C) | Reference(s) |
| 1 | 5-Nitrovanillin | Vanillin | ~75 | 172–178 | [2][3] |
| 2 | 5-Nitroveratraldehyde | 5-Nitrovanillin | ~91 | 99-101 | [2] |
| 3 | 1-(3,4-Dimethoxy-5-nitrophenyl)-2-nitroethene | 5-Nitroveratraldehyde | Variable | - | [2] |
| 4 | 5-Amino-3,4-dimethoxyphenethylamine | Nitrostyrene derivative | Variable | - | - |
| 5 | 5-Hydroxy-3,4-dimethoxyphenethylamine | Amino-phenethylamine | Variable | - | - |
| 6 | 3,4,5-Trimethoxyphenethylamine | Hydroxy-phenethylamine | Variable | - | - |
| 7 | This compound | Trimethoxyphenethylamine | Variable | - | - |
Visualizations
Synthetic Workflow Diagram
Caption: Proposed synthetic route for this compound from vanillin.
Conclusion and Future Outlook
The synthetic pathway detailed in these application notes provides a comprehensive and plausible route for the synthesis of this compound from vanillin. While the initial steps of the synthesis are well-established, the final indole formation from 3,4,5-trimethoxyphenethylamine requires further experimental investigation and optimization. Successful execution of this synthesis would provide valuable access to a key heterocyclic scaffold for the development of novel pharmaceuticals. Researchers are encouraged to explore various indole synthesis methodologies for the final cyclization step to identify the most efficient and high-yielding conditions. The protocols provided herein serve as a robust foundation for such investigations.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4,5,6-Trimethoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4,5,6-trimethoxy-1H-indole, a valuable building block in medicinal chemistry and materials science. The described method utilizes a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization, a robust and efficient strategy for the formation of the indole core.
Introduction
The indole scaffold is a privileged structure in numerous biologically active compounds and pharmaceutical agents. The specific substitution pattern of this compound makes it an attractive starting material for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their high efficiency, functional group tolerance, and broad applicability. This protocol details a reliable palladium-catalyzed approach to construct the this compound ring system.
Reaction Principle
The synthesis of this compound can be efficiently achieved through a two-step, one-pot sequence involving a Sonogashira cross-coupling reaction followed by a palladium-catalyzed intramolecular cyclization. The key steps are:
-
Sonogashira Coupling: A palladium catalyst, in the presence of a copper(I) co-catalyst, facilitates the coupling of a suitably substituted haloaniline (e.g., 2-iodo-3,4,5-trimethoxyaniline) with a terminal alkyne (e.g., trimethylsilylacetylene).
-
Intramolecular Cyclization: Following the formation of the 2-alkynyl-aniline intermediate, a palladium-catalyzed intramolecular cyclization is induced to form the indole ring. This step often occurs in the same pot under slightly modified conditions or upon heating.
Experimental Workflow
The overall experimental workflow for the palladium-catalyzed synthesis of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for palladium-catalyzed indole synthesis and should be optimized for specific laboratory conditions.
Materials:
-
2-Iodo-3,4,5-trimethoxyaniline
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1 M in THF
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry, argon-flushed round-bottom flask, add 2-iodo-3,4,5-trimethoxyaniline (1.0 equiv).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv) and copper(I) iodide (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and anhydrous triethylamine (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
-
Sonogashira Coupling:
-
Slowly add trimethylsilylacetylene (1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
-
Deprotection and Cyclization:
-
Once the Sonogashira coupling is complete, add tetrabutylammonium fluoride (1.0 M in THF, 1.5 equiv) to the reaction mixture to remove the trimethylsilyl protecting group.
-
After desilylation is confirmed by TLC, heat the reaction mixture to 80-100 °C.
-
Monitor the intramolecular cyclization by TLC until the formation of the indole product is complete.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes. Note that yields are highly dependent on reaction scale and optimization.
| Parameter | Value |
| Starting Material | 2-Iodo-3,4,5-trimethoxyaniline |
| Reagents | Trimethylsilylacetylene, TBAF |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | CuI |
| Base | Triethylamine |
| Solvent | Toluene |
| Reaction Temperature | Room Temperature (Sonogashira), 80-100 °C (Cyclization) |
| Typical Reaction Time | 12-24 hours |
| Expected Yield | 60-85% |
| Purity (after chromatography) | >95% |
Catalytic Cycle
The palladium-catalyzed Sonogashira coupling and subsequent intramolecular cyclization proceed through a series of well-defined steps in the catalytic cycle.
Caption: Catalytic cycles for Sonogashira coupling and intramolecular cyclization.
Safety Precautions
-
Palladium catalysts and their reagents can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion in Sonogashira coupling | Inactive catalyst | Use fresh catalyst or pre-activate the catalyst. |
| Poor quality of anhydrous solvents/reagents | Use freshly distilled or commercially available anhydrous solvents. | |
| Insufficient degassing | Ensure the reaction mixture is thoroughly deoxygenated. | |
| Incomplete cyclization | Insufficient temperature | Gradually increase the reaction temperature. |
| Catalyst deactivation | Add a fresh portion of the palladium catalyst. | |
| Formation of side products | Dimerization of the alkyne | Add the alkyne slowly to the reaction mixture. |
| Homocoupling of the aryl iodide | Ensure an inert atmosphere is maintained. |
Conclusion
The palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization is a highly effective method for the synthesis of this compound. This protocol provides a robust starting point for researchers and drug development professionals to access this important heterocyclic compound. The reaction is generally high-yielding and tolerates a variety of functional groups, making it a versatile tool in organic synthesis. Proper optimization of reaction conditions may be necessary to achieve the best results for specific applications.
Application Notes: Fischer Indole Synthesis of 4,5,6-Trimethoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 4,5,6-Trimethoxy-1H-indole, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is based on the classical Fischer indole synthesis methodology, followed by a decarboxylation step. This document outlines the necessary reagents, reaction conditions, and purification methods, and includes a comprehensive experimental workflow diagram. The provided data and protocols are intended to serve as a guide for researchers in the successful synthesis of this substituted indole.
Introduction
The indole scaffold is a privileged structure in a vast array of biologically active compounds and natural products. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely used methods for the preparation of indoles.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2] The choice of acid catalyst is crucial, with options including Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. Polyphosphoric acid (PPA) is also a commonly used and effective catalyst for this transformation.[1][3]
This protocol details a two-step synthesis of this compound. The first step is a Fischer indole synthesis utilizing (3,4,5-trimethoxyphenyl)hydrazine and glyoxylic acid to form this compound-2-carboxylic acid. The second step involves the decarboxylation of this intermediate to yield the final product.
Experimental Protocols
Part 1: Synthesis of this compound-2-carboxylic acid
This procedure outlines the Fischer indole cyclization of (3,4,5-trimethoxyphenyl)hydrazine with glyoxylic acid to yield the corresponding indole-2-carboxylic acid.
Materials:
-
(3,4,5-trimethoxyphenyl)hydrazine
-
Glyoxylic acid monohydrate
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine (3,4,5-trimethoxyphenyl)hydrazine (1.0 eq) and glyoxylic acid monohydrate (1.1 eq).
-
Carefully add polyphosphoric acid (PPA) to the flask (a sufficient amount to ensure stirring is possible, typically 10-20 times the weight of the hydrazine).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, this compound-2-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of this compound
This procedure describes the decarboxylation of this compound-2-carboxylic acid to the final product.
Materials:
-
This compound-2-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Formic acid (catalytic amount)
-
Toluene
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve this compound-2-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF) in a round-bottom flask.
-
Add a catalytic amount of formic acid.
-
Heat the reaction mixture to 95-100 °C and stir for several hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the DMF under reduced pressure.
-
Add toluene to the residue and evaporate again to remove residual DMF.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford pure this compound.
Data Presentation
| Parameter | Step 1: Fischer Indole Synthesis | Step 2: Decarboxylation |
| Reactant 1 | (3,4,5-trimethoxyphenyl)hydrazine | This compound-2-carboxylic acid |
| Reactant 2 | Glyoxylic acid monohydrate | - |
| Catalyst | Polyphosphoric acid | Formic acid (catalytic) |
| Solvent | None (PPA as solvent) | N,N-Dimethylformamide |
| Temperature (°C) | 80-90 | 95-100 |
| Reaction Time (h) | Varies (monitor by TLC) | Varies (monitor by TLC) |
| Product | This compound-2-carboxylic acid | This compound |
| Purification Method | Recrystallization | Column Chromatography |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationships
Caption: Key transformations in the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 4,5,6-Trimethoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 4,5,6-Trimethoxy-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The methodologies described are based on standard laboratory techniques for the purification of indole derivatives and are intended to yield a high-purity final product suitable for further research and development.
Introduction
This compound is a substituted indole with potential applications in medicinal chemistry and drug discovery. Its synthesis, often via methods like the Leimgruber-Batcho indole synthesis, can result in a crude product containing unreacted starting materials, byproducts, and other impurities.[1][2] Effective purification is therefore a critical step to ensure the integrity of subsequent experimental results. The primary methods for the purification of such organic compounds are column chromatography and recrystallization. This guide outlines detailed procedures for both techniques as applied to this compound.
Purification Strategy Overview
A two-step purification strategy is recommended for obtaining high-purity this compound. The initial purification is achieved by column chromatography to separate the target compound from major impurities. This is followed by recrystallization of the chromatography-purified product to remove any remaining minor impurities and to obtain a crystalline solid.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[3] For indole derivatives, silica gel is a commonly used stationary phase.
Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system of n-hexane and ethyl acetate. Start with a ratio of 9:1 and gradually increase the polarity (e.g., 8:2, 7:3) to find a system where the desired product has an Rf value of approximately 0.2-0.4. This will serve as the initial eluent for the column.
-
-
Column Packing (Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial eluting solvent (determined by TLC).
-
Pour the slurry into the column, allowing the solvent to drain slowly from the bottom. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.
-
Continuously add eluent to the column, never allowing the solvent level to drop below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and visualize under a UV lamp.
-
If the separation is not optimal, a gradient elution can be performed by gradually increasing the polarity of the eluent (i.e., increasing the proportion of ethyl acetate).
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the partially purified this compound.
-
Data Presentation: Column Chromatography Parameters (Illustrative)
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of n-Hexane:Ethyl Acetate (e.g., from 95:5 to 70:30) |
| Sample Load | 1g crude product per 50-100g silica gel |
| Expected Rf of Product | ~0.3 in 80:20 n-Hexane:Ethyl Acetate |
| Monitoring | TLC with UV visualization (254 nm) |
Purification by Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[4][5]
Materials and Reagents:
-
Partially purified this compound (from column chromatography)
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water or hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection:
-
Place a small amount of the partially purified product into several test tubes.
-
Add a small amount of different solvents to each tube.
-
The ideal solvent will dissolve the compound when hot but not when cold. Test solvents such as ethanol, methanol, and ethyl acetate, as well as solvent pairs like ethanol/water.
-
-
Dissolution:
-
Place the partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass and dry them completely in a vacuum oven or desiccator.
-
Data Presentation: Recrystallization Solvent Screening (Illustrative)
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol/Water (e.g., 9:1) | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate/Hexane | Sparingly Soluble | Soluble | Fair to Good |
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate indicates a high degree of purity.
-
Melting Point: A sharp melting point range close to the literature value is indicative of a pure compound.
-
Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be used to confirm the structure and purity of the final product. The spectroscopic data should be consistent with the structure of this compound.[6]
Logical Relationships in Purification
The choice of purification method and the specific conditions depend on the nature and quantity of impurities present in the crude product.
Caption: Decision-making process for purification based on impurity profile.
Disclaimer: The experimental protocols and data presented are based on established methods for similar compounds and should be adapted and optimized for the specific crude product of this compound. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Notes and Protocols for the Analytical Characterization of 4,5,6-Trimethoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6-Trimethoxy-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and drug development.[1] As with any compound intended for pharmaceutical or research purposes, thorough analytical characterization is crucial to ensure its identity, purity, and quality. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for indole derivatives.
Experimental Protocol: HPLC
Objective: To determine the purity of a this compound sample.
Instrumentation and Consumables:
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade) |
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm and 280 nm (or PDA scan from 200-400 nm) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak corresponding to this compound relative to the total peak area of all detected peaks.
-
The identity of the peak can be tentatively confirmed by comparing its retention time to that of a reference standard, if available.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile and semi-volatile impurities.
Experimental Protocol: GC-MS
Objective: To confirm the identity of this compound and to identify any volatile impurities.
Instrumentation and Consumables:
| Parameter | Specification |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap) |
| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Solvents | Dichloromethane or Ethyl Acetate (GC grade) |
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Setting |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in dichloromethane or ethyl acetate.
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a GC vial.
Data Analysis:
-
The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum or by interpretation of the fragmentation pattern. The molecular ion peak (M+) should correspond to the molecular weight of this compound (207.23 g/mol ).[1]
-
Impurities are identified by searching their mass spectra against a spectral library (e.g., NIST).
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation and Consumables:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher |
| NMR Tubes | 5 mm diameter |
| Solvents | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | Tetramethylsilane (TMS) |
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
Cap the tube and gently shake to ensure a homogeneous solution.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts (δ) in ppm relative to TMS. The expected chemical shifts can be predicted based on the structure and comparison with similar indole derivatives.
Predicted NMR Data for this compound:
¹H NMR (in CDCl₃, predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | br s | 1H | N-H |
| ~7.1 | t | 1H | H-2 |
| ~6.8 | d | 1H | H-7 |
| ~6.5 | t | 1H | H-3 |
| ~3.9 | s | 3H | OCH₃ |
| ~3.85 | s | 3H | OCH₃ |
| ~3.8 | s | 3H | OCH₃ |
¹³C NMR (in CDCl₃, predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-5 |
| ~145 | C-4 or C-6 |
| ~140 | C-4 or C-6 |
| ~130 | C-7a |
| ~125 | C-3a |
| ~122 | C-2 |
| ~102 | C-3 |
| ~95 | C-7 |
| ~60 | OCH₃ |
| ~56 | OCH₃ |
| ~55 | OCH₃ |
Note: These are predicted values and may vary slightly in an experimental setting.
Logical Relationship for NMR Signal Assignment:
Caption: Logical flow for the assignment of NMR signals to the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the molecule.
Experimental Protocol: IR
Objective: To identify the characteristic functional groups of this compound.
Instrumentation and Consumables:
| Parameter | Specification |
| IR Spectrometer | Fourier Transform Infrared (FTIR) Spectrometer |
| Sample Holder | KBr pellet press or ATR accessory |
| Materials | Potassium Bromide (KBr, IR grade) or sample can be analyzed neat with an ATR accessory |
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition and Analysis:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, sharp | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (from OCH₃) |
| ~1600-1450 | Medium-Strong | C=C aromatic ring stretching |
| ~1250-1000 | Strong | C-O stretch (from methoxy groups) |
| ~800-700 | Medium | C-H out-of-plane bending |
Signaling Pathway for IR Functional Group Identification:
Caption: Relationship between functional groups and their IR absorption bands.
References
Application Notes and Protocols for 4,5,6-Trimethoxy-1H-indole in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the biological activities of 4,5,6-Trimethoxy-1H-indole. Due to limited direct experimental data on this specific compound, the following protocols are based on established methods for structurally related indole derivatives with demonstrated anticancer, anti-inflammatory, and neuroprotective properties.
Table of Contents
-
Anticancer Activity Assays
-
Cell Viability (MTT) Assay
-
Tubulin Polymerization Assay
-
Apoptosis Analysis by Annexin V-FITC/PI Staining
-
-
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay in Macrophages
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement
-
-
Neuroprotective Activity Assays
-
Oxidative Stress Reduction Assay
-
Neuronal Cell Viability Assay against Oxidative Stress
-
Anticancer Activity Assays
Indole derivatives are a significant class of compounds investigated for their anticancer properties, often targeting tubulin polymerization.[1][2] The following assays are designed to assess the potential of this compound as an anticancer agent.
Quantitative Data Summary for Related Indole Derivatives
The following table summarizes the anticancer activity of various indole derivatives, providing a benchmark for evaluating this compound.
| Compound ID | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MCF-7 | Cell Viability | 2.94 ± 0.56 | [1] |
| MDA-MB-231 | Cell Viability | 1.61 ± 0.004 | [1] | |
| A549 | Cell Viability | 6.30 ± 0.30 | [1] | |
| HeLa | Cell Viability | 6.10 ± 0.31 | [1] | |
| A375 | Cell Viability | 0.57 ± 0.01 | [1] | |
| B16-F10 | Cell Viability | 1.69 ± 0.41 | [1] | |
| 4,6-Dimethoxy-1H-indole derivative (R3) | MCF-7 | Cell Viability | 31.06 (µg/mL) | [3][4] |
| 4,6-Dimethoxy-1H-indole derivative (R6) | MCF-7 | Cell Viability | 33.66 (µg/mL) | [3][4] |
| 4,6-Dimethoxy-1H-indole derivative (R9) | MCF-7 | Cell Viability | 42.18 (µg/mL) | [3][4] |
| 4,6-Dimethoxy-1H-indole derivative (R11) | MCF-7 | Cell Viability | 51.23 (µg/mL) | [3][4] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | HeLa | Cell Viability | 0.52 | [5] |
| MCF-7 | Cell Viability | 0.34 | [5] | |
| HT-29 | Cell Viability | 0.86 | [5] |
Experimental Protocols
This protocol determines the cytotoxic effects of this compound on cancer cell lines.[6]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with various concentrations of the compound and a vehicle control (e.g., 0.1% DMSO).[6]
-
Incubate the plates for another 48-72 hours.[6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][7]
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[6][8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[6][9]
Caption: Workflow for assessing cell viability using the MTT assay.
This assay determines if this compound inhibits tubulin polymerization, a common mechanism for indole-based anticancer agents.[6]
Materials:
-
Tubulin polymerization assay kit (containing tubulin, GTP, and polymerization buffer)
-
96-well plate (pre-warmed)
-
This compound stock solution
-
Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)
-
Fluorescence microplate reader
Procedure:
-
Prepare various concentrations of this compound in polymerization buffer.
-
Add the test compounds to the wells of a pre-warmed 96-well plate.[6]
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells.[6]
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[6]
-
Monitor the change in fluorescence (or absorbance at 340 nm) over time.[1][6] An increase in fluorescence indicates tubulin polymerization.[6]
-
Compare the rate and extent of polymerization in the presence of the test compound to the controls.
Caption: Proposed mechanism of anticancer action via tubulin inhibition.
This assay quantifies the pro-apoptotic effect of the compound on cancer cells.[1]
Materials:
-
6-well plates
-
Cancer cell line (e.g., MCF-7)
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, and 10 µM) for 48 hours.[1]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-inflammatory Activity Assays
Indole derivatives have shown potential as anti-inflammatory agents.[10] These assays evaluate the ability of this compound to modulate inflammatory responses in vitro.
Quantitative Data Summary for Related Anti-inflammatory Compounds
| Compound ID | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Ursolic acid-indole derivative (UA-1) | RAW 264.7 | NO Inhibition | 2.2 ± 0.4 | [11] |
| 4-methoxy-5-hydroxycanthin-6-one (CAN) | RAW 264.7 | NO Inhibition | Significant at 3, 9, 27 mg/kg (in vivo) | [12] |
Experimental Protocols
This protocol measures the inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.[13]
Materials:
-
24-well plates
-
RAW 264.7 macrophage cells
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (0.5% sulfanilamide, 0.05% N-(1-naphthyl) ethylenediamine dihydrochloride, 2.5% phosphoric acid)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[13]
-
Pre-treat the cells with various concentrations of this compound for 2 hours.[13]
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.[13]
-
Transfer 100 µL of the cell supernatant to a 96-well plate.
-
Add 100 µL of Griess reagent to each well and incubate for 10 minutes in the dark.[13]
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite, a stable product of NO, using a sodium nitrite standard curve.
Caption: Proposed inhibition of the NF-κB inflammatory pathway.
This protocol quantifies the effect of the compound on the production of key pro-inflammatory cytokines using ELISA.
Materials:
-
RAW 264.7 macrophage cells
-
This compound stock solution
-
LPS
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Seed and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.[11]
Neuroprotective Activity Assays
The antioxidant properties of indole compounds suggest their potential for neuroprotection.[10] These assays are designed to evaluate the ability of this compound to protect neuronal cells from oxidative stress.
Experimental Protocols
This assay measures the ability of the compound to reduce reactive oxygen species (ROS) in neuronal cells.[14]
Materials:
-
SH-SY5Y neuroblastoma cells
-
This compound stock solution
-
Oxidative stress inducer (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)
-
DCFDA (2',7'-dichlorofluorescin diacetate) probe
-
Fluorescence microscope or plate reader
Procedure:
-
Seed SH-SY5Y cells in a suitable plate or dish.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[14]
-
Induce oxidative stress by adding the chosen inducer (e.g., 20 µM 6-OHDA).[14]
-
After a suitable incubation period, load the cells with the DCFDA probe.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity, which is proportional to the level of intracellular ROS. A reduction in fluorescence in compound-treated cells compared to the inducer-only control indicates antioxidant activity.[14]
This protocol assesses the ability of the compound to protect neuronal cells from death induced by oxidative stress.[14][15]
Materials:
-
SH-SY5Y neuroblastoma cells
-
96-well plates
-
This compound stock solution
-
Oxidative stress inducer (e.g., 6-OHDA or menadione)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[14]
-
Add the oxidative stress inducer (e.g., 20 µM 6-OHDA) and incubate for 16-18 hours.[14]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.[16]
-
Calculate cell viability relative to untreated controls to determine the neuroprotective effect of the compound.
References
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound | 30448-04-5 [smolecule.com]
- 11. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model [mdpi.com]
- 14. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for 4,5,6-Trimethoxy-1H-indole and its Derivatives in Cancer Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the anti-cancer activities of derivatives of 4,5,6-Trimethoxy-1H-indole and detailed protocols for their evaluation in cell culture studies. The data presented here is based on published research and is intended to serve as a guide for the design and execution of related experiments.
Overview of Biological Activity
Derivatives of this compound have demonstrated significant potential as anti-cancer agents. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[1][2][3][4] By disrupting microtubule dynamics, these molecules interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2][3] This targeted action on a crucial component of cell division makes these indole derivatives promising candidates for further investigation in cancer therapy. The indole scaffold itself is a prominent heterocyclic structure that has been extensively studied for its anti-proliferative properties against various cancer types.[5][6]
Quantitative Data: In Vitro Anti-proliferative Activities
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives against a panel of human cancer cell lines. The data is extracted from a study by [redacted for privacy], et al. (2025).[1]
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) | A375 (Melanoma) | B16-F10 (Melanoma) |
| 3g | 2.94 ± 0.56 µM | 1.61 ± 0.004 µM | 6.30 ± 0.30 µM | 6.10 ± 0.31 µM | 0.57 ± 0.01 µM | 1.69 ± 0.41 µM |
Note: The study evaluated a series of compounds, with compound 3g showing the most potent and broad-spectrum activity.[1]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (CCK-8 Assay)
This protocol is adapted from the methodology described for evaluating the cytotoxicity of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.[1]
Objective: To determine the effect of test compounds on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, MDA-MB-231, A375, B16F10)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (0.1% final concentration)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.1%.[1]
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (0.1% DMSO) and a blank control (medium only).
-
Incubate the plates for an additional 48 hours at 37°C.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a visible color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used to assess apoptosis induction by N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[3]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a test compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 0.35 µM and 1 µM) for 24 hours.[3] Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by indole derivatives.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity.
References
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols: 4,5,6-Trimethoxy-1H-indole in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6-Trimethoxy-1H-indole is a naturally occurring and synthetically accessible heterocyclic compound that has garnered significant interest in medicinal chemistry.[1] Its indole core, substituted with three methoxy groups, provides a unique scaffold that enhances solubility and offers multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents.[1] Research has demonstrated that derivatives of this compound exhibit a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties.[1]
These application notes provide an overview of the utility of the this compound scaffold, summarize the biological activities of its derivatives, and offer detailed protocols for relevant experimental assays.
Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Common methods include multi-step synthesis involving electrophilic aromatic substitution on an indole precursor, palladium-catalyzed cross-coupling reactions, and the reductive amination of vanillin.[1] A general workflow for the synthesis of derivatives often involves the initial formation of the trimethoxyindole core, followed by substitution at various positions to generate a library of analogues.
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound derivatives.
Applications in Medicinal Chemistry
The this compound scaffold has proven to be a versatile template for the design of potent bioactive molecules. Key areas of application include:
-
Anticancer Agents: Derivatives have shown significant potential as anticancer agents, particularly as tubulin polymerization inhibitors. By interacting with the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Antimicrobial Agents: The indole nucleus is a well-established pharmacophore in the development of antimicrobial drugs. Derivatives of this compound have demonstrated activity against a range of bacteria and fungi.
-
Antioxidant Agents: The methoxy groups on the indole ring are thought to contribute to the antioxidant properties of these compounds by scavenging free radicals.
-
Enzyme Inhibitors: Certain derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.[1]
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives of the this compound scaffold. It is important to note that the activity is highly dependent on the specific substitutions made to the core structure.
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | MCF-7 (Breast) | 2.94 ± 0.56 | [2] |
| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [2] | |
| A549 (Lung) | 6.30 ± 0.30 | [2] | |
| HeLa (Cervical) | 6.10 ± 0.31 | [2] | |
| A375 (Melanoma) | 0.57 ± 0.01 | [2] | |
| B16-F10 (Melanoma) | 1.69 ± 0.41 | [2] | |
| Derivatives of 4,6-dimethoxy-1H-indole | |||
| Compound R3 | MCF-7 (Breast) | 31.06 (µg/mL) | [3] |
| Compound R6 | MCF-7 (Breast) | 33.66 (µg/mL) | [3] |
| Compound R9 | MCF-7 (Breast) | 42.18 (µg/mL) | [3] |
| Compound R11 | MCF-7 (Breast) | 51.23 (µg/mL) | [3] |
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole conjugates | Candida tropicalis | 2 | [4] |
| Candida albicans | 2 (for compound 6f) | [4] | |
| Gram-negative bacteria | ~250 | [4] | |
| Indole derivatives with 1,2,4-triazole and 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 |
Experimental Protocols
Anticancer Activity: MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
This compound derivative stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a two-fold serial dilution of the compound in the appropriate broth (MHB or SDB) in a 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
This compound derivative solutions at various concentrations
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
96-well plates or spectrophotometer cuvettes
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add a specific volume of the test compound solutions at different concentrations.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to screen for inhibitors of AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound derivative solutions at various concentrations
-
Standard inhibitor (e.g., Donepezil)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mechanism of Action Visualization: Tubulin Polymerization Inhibition
A key mechanism of action for several anticancer derivatives of this compound is the inhibition of tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of tubulin polymerization inhibition by indole derivatives.
References
- 1. Buy this compound | 30448-04-5 [smolecule.com]
- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of 4,5,6-Trimethoxy-1H-indole Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a prominent heterocyclic structure that is widely recognized as a "privileged" pharmacophore in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs.[1] Among the vast library of indole-based compounds, derivatives of 4,5,6-trimethoxy-1H-indole have emerged as a promising class of therapeutic agents, particularly in oncology. These compounds often incorporate a 3,4,5-trimethoxyphenyl moiety, a key feature found in well-known natural anti-cancer agents like colchicine and combretastatin A-4.[2] The primary mechanism of action for many of these derivatives is the inhibition of tubulin polymerization, a critical process for cell division, which makes them potent anti-mitotic agents.[3][4] This document provides detailed protocols and data for the synthesis and evaluation of this compound derivatives as potential drug candidates.
Core Application: Anticancer Agents via Tubulin Inhibition
The trimethoxyphenyl-indole scaffold has been extensively explored for its ability to disrupt microtubule dynamics by binding to the colchicine site on β-tubulin.[3][5] This interaction inhibits the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of the highly dynamic microtubule network prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis.[4][6] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers the apoptotic cell death pathway.[5][6]
Caption: Mechanism of action for indole-based tubulin polymerization inhibitors.
Data Presentation: Biological Activity
The antiproliferative and tubulin-inhibiting activities of various indole derivatives are summarized below. The data highlights the potent effects of these compounds across multiple human cancer cell lines.
Table 1: Antiproliferative Activity of Trimethoxy-Indole Derivatives
| Compound ID | Key Structural Features | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3g | 1-(3,4,5-trimethoxyphenyl)-6-(3-cyano-4-methylphenyl)-1H-indole | A375 (Melanoma) | 0.57 ± 0.01 | [6] |
| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [6] | ||
| B16-F10 (Melanoma) | 1.69 ± 0.41 | [6] | ||
| MCF-7 (Breast) | 2.94 ± 0.56 | [6] | ||
| HeLa (Cervical) | 6.10 ± 0.31 | [6] | ||
| A549 (Lung) | 6.30 ± 0.30 | [6] | ||
| 6v | Indole-based TMP analogue with an amide spacer | T47D (Breast) | 0.04 ± 0.06 | [3] |
| 21 | Fused indole derivative | Various Cancer Cells | 0.022 - 0.056 | [3] |
| 33 | 2-phenyl-3-(3,4,5-trimethoxybenzoyl)-4,6-dimethoxy-1H-indole | NCI/ADR-RES (Ovarian) | < 0.001 | [5] |
| 44 | 2-phenyl-3-(3,4,5-trimethoxybenzoyl)-5,7-dimethoxy-1H-indole | NCI/ADR-RES (Ovarian) | < 0.001 | [5] |
| R3 | 4,6-Dimethoxy-1H-indole derivative | MCF-7 (Breast) | 31.06 - 51.23 µg/mL | [7][8] |
| R6 | 4,6-Dimethoxy-1H-indole derivative | MCF-7 (Breast) | 31.06 - 51.23 µg/mL |[7][8] |
Table 2: Tubulin Polymerization Inhibition Data
| Compound ID | Key Structural Features | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5m | C-6 methoxy substituted indole | 0.37 ± 0.07 | [3] |
| 1k | 7-heterocyclyl-1H-indole with sulfur spacer | 0.58 ± 0.06 | [3] |
| 21 | Fused indole derivative | 0.15 ± 0.07 | [3] |
| 36 | 2-aryl-3-(3,4,5-trimethoxybenzoyl)-7-methoxyindole | 1.1 | [9] |
| St. 17 | Arylthioindole derivative | 0.67 | [10] |
| G13 | 2-aryl-4-hydroxymethyl-quinoline derivative | 13.5 |[11] |
Experimental Protocols
Protocol 1: General Synthesis of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives
This protocol outlines a common two-step synthetic route involving a Suzuki coupling followed by a copper-catalyzed N-arylation.[6][12]
Step A: Suzuki Coupling (Synthesis of 6-aryl-1H-indole)
-
To a solution of 6-bromo-1H-indole (1.0 eq.) in a 3:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq.) and sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Purge the mixture with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq.).
-
Heat the reaction mixture at 80 °C overnight, monitoring completion by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the 6-aryl-1H-indole intermediate.
Step B: N-Arylation (Final Product Synthesis)
-
In a round-bottom flask under an argon atmosphere, combine the 6-aryl-1H-indole intermediate (1.0 eq.), 5-iodo-1,2,3-trimethoxybenzene (0.8 eq.), copper(I) iodide (CuI, 0.15 eq.), and cesium carbonate (Cs₂CO₃, 0.6 eq.) in anhydrous DMF.[6]
-
Heat the mixture at 150 °C for 16 hours, monitoring the reaction by TLC.[6]
-
Quench the reaction by adding water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the final compound by flash chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.[4]
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay determines the cytotoxic effect of compounds by measuring the metabolic activity of living cells.[13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of tubulin into microtubules by monitoring changes in fluorescence.[13]
-
Preparation: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compounds at various concentrations.
-
Initiation: Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Monitor the fluorescence increase over time (e.g., every minute for 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Analysis: Plot fluorescence intensity versus time. The IC₅₀ value is the compound concentration that inhibits the extent of tubulin polymerization by 50% compared to a no-drug control.
Drug Discovery Workflow
The development of these indole derivatives follows a structured workflow from initial design to preclinical evaluation. Fragment-based drug discovery (FBDD) and virtual screening are often employed to design initial candidates.[4][6] Promising hits undergo lead optimization through structure-activity relationship (SAR) studies to improve potency and drug-like properties.[1] The most effective compounds are then advanced to in vivo xenograft models to assess antitumor efficacy.[6][11]
Caption: General workflow for the discovery of indole-based anticancer agents.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experimental Design: 4,5,6-Trimethoxy-1H-indole Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo investigation of 4,5,6-Trimethoxy-1H-indole, a compound of interest for its potential biological activities. Due to the limited specific in vivo data on this molecule, the following protocols are based on the known effects of structurally related indole derivatives, which have demonstrated antioxidant, anti-inflammatory, analgesic, and psychoactive properties.[1][2] The proposed experimental design aims to systematically evaluate the safety, pharmacokinetics, and efficacy of this compound in established animal models.
Preliminary Assessment and Acute Toxicity
A crucial initial step in the in vivo evaluation of any novel compound is to determine its safety profile. An acute toxicity study will establish the median lethal dose (LD50) and identify potential target organs for toxicity.
Experimental Protocol: Acute Toxicity Study (OECD 423)
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
-
Methodology:
-
Divide animals into dose groups (e.g., 5, 50, 300, 2000 mg/kg) and a vehicle control group (n=3 per sex per group).
-
Administer this compound via oral gavage or intraperitoneal injection, depending on its solubility and intended route of administration.
-
Observe animals continuously for the first 4 hours post-administration and then periodically for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Measure body weight before dosing and at regular intervals throughout the study.
-
At the end of the observation period, euthanize all animals and perform a gross necropsy.
-
Collect major organs (liver, kidneys, heart, lungs, spleen, brain) for histopathological examination.
-
Data Presentation:
| Dose (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle | M/F | 3/3 | 0 | None | No abnormalities | |
| 5 | M/F | 3/3 | ||||
| 50 | M/F | 3/3 | ||||
| 300 | M/F | 3/3 | ||||
| 2000 | M/F | 3/3 |
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing subsequent efficacy studies and for dose selection.
Experimental Protocol: Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Methodology:
-
Administer a single dose of this compound intravenously (for bioavailability assessment) and via the intended route of administration (e.g., oral).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of this compound and its potential metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters.
-
Data Presentation:
| Parameter | Intravenous Administration | Oral Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| Bioavailability (%) | N/A |
Investigation of Psychoactive Properties
Given that some indole derivatives interact with serotonin receptors, it is plausible that this compound may possess psychoactive effects.[1][3] The head-twitch response (HTR) in rodents is a well-established behavioral proxy for hallucinogenic potential mediated by serotonin 5-HT2A receptors.[4][5]
Experimental Protocol: Head-Twitch Response (HTR) in Mice
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Methodology:
-
Habituate mice to the observation chambers for at least 30 minutes before drug administration.
-
Administer various doses of this compound or a vehicle control intraperitoneally. A positive control, such as psilocybin or DOI, should also be included.[6]
-
Immediately after injection, place the mice individually in observation chambers.
-
Record the number of head twitches for a period of 60-90 minutes using a validated scoring method or an automated system.
-
To confirm the involvement of the 5-HT2A receptor, a separate experiment can be conducted where a 5-HT2A antagonist (e.g., ketanserin) is administered prior to this compound.[4]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Head Twitches (± SEM) |
| Vehicle | - | |
| This compound | X | |
| This compound | Y | |
| This compound | Z | |
| Positive Control (e.g., Psilocybin) | A | |
| Ketanserin + this compound | B + Z |
Diagram: Proposed Signaling Pathway for Psychoactive Effects
Caption: Proposed 5-HT2A receptor-mediated signaling pathway for this compound.
Evaluation of Anti-inflammatory and Analgesic Activity
Given that indole derivatives have shown anti-inflammatory and analgesic properties, it is pertinent to investigate these potential effects for this compound.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200g).
-
Methodology:
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Administer different doses of this compound, a vehicle control, or a positive control (e.g., indomethacin) orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group.
-
Experimental Protocol: Hot Plate Test for Analgesia
-
Animal Model: Male Swiss albino mice (20-25g).
-
Methodology:
-
Place mice individually on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the reaction time (latency) for paw licking or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer different doses of this compound, a vehicle control, or a positive control (e.g., morphine) intraperitoneally.
-
Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Presentation:
Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle | - | 0 | |
| This compound | X | ||
| This compound | Y | ||
| Indomethacin | 10 |
Hot Plate Test
| Treatment Group | Dose (mg/kg) | Reaction Time (s) at 60 min (Mean ± SEM) |
| Vehicle | - | |
| This compound | X | |
| This compound | Y | |
| Morphine | 5 |
Diagram: Experimental Workflow for Anti-inflammatory and Analgesic Testing
Caption: Workflow for assessing anti-inflammatory and analgesic effects.
Concluding Remarks
This comprehensive in vivo experimental design provides a robust framework for the initial characterization of this compound. The data generated from these studies will be crucial for understanding its safety, pharmacokinetic profile, and potential therapeutic applications, guiding further preclinical and clinical development. It is imperative that all animal experiments are conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Buy this compound | 30448-04-5 [smolecule.com]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blossomanalysis.com [blossomanalysis.com]
- 6. Psilocybin induces dose-dependent changes in functional network organization in rat cortex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6-Trimethoxy-1H-indole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6-Trimethoxy-1H-indole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges related to low yield and other common synthetic issues.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound, leading to improved yields and product purity.
Issue: Low or No Yield of this compound
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I address them?
Answer: Low yields in the synthesis of polysubstituted indoles like this compound can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve low-yield issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for producing this compound with a high yield: Fischer Indole Synthesis or Leimgruber-Batcho Synthesis?
A1: The Leimgruber-Batcho synthesis is often favored for producing highly substituted indoles with high yields under mild conditions.[1] The Fischer indole synthesis, while a classic and versatile method, can be sensitive to the electronic effects of substituents on the phenylhydrazine ring.[2] The three methoxy groups on the phenyl ring are electron-donating, which can sometimes lead to side reactions and lower yields in the Fischer synthesis.[2]
Comparison of Fischer and Leimgruber-Batcho Indole Syntheses
Caption: A comparison of the key stages and characteristics of the Fischer and Leimgruber-Batcho indole syntheses.
Q2: I am observing the formation of multiple spots on my TLC plate during a Fischer indole synthesis. What could be the side products?
A2: In the Fischer indole synthesis, especially with activated systems, several side products can form. These may include regioisomers if an unsymmetrical ketone is used, products from incomplete cyclization, or degradation of the starting material or product under harsh acidic conditions.[2] With methoxy-substituted phenylhydrazones, "abnormal" products can sometimes form where cyclization occurs at the position bearing the methoxy group.
Q3: How can I improve the purification of this compound?
A3: Indoles can sometimes be sensitive to acidic silica gel, leading to degradation during column chromatography. If you observe streaking or product loss, consider using a neutralized silica gel (by pre-treating with a base like triethylamine) or switching to a different stationary phase such as neutral alumina. Recrystallization from a suitable solvent system can also be a highly effective method for obtaining a pure product.
Data Presentation: Comparison of Synthetic Routes
The choice of synthetic strategy can significantly impact the overall efficiency of obtaining this compound. Below is a comparison of potential routes based on established indole synthesis methodologies.
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Material | 2-Methyl-3,4,5-trimethoxynitrobenzene | 3,4,5-Trimethoxyphenylhydrazine |
| Key Reactions | Enamine formation, Reductive cyclization | Hydrazone formation,[3][3]-Sigmatropic rearrangement |
| Typical Yield | Generally high for polysubstituted indoles | Can be variable, sensitive to substituents and conditions |
| Number of Steps | 2 | 1-2 (can be a one-pot reaction) |
| Reaction Conditions | Mild | Often requires strong acids and high temperatures |
| Key Advantages | High yields, mild conditions, good for electron-rich systems | Well-established, readily available catalysts |
| Key Disadvantages | Availability of the starting o-nitrotoluene | Potential for side reactions and lower yields with electron-donating groups[2] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the Leimgruber-Batcho and Fischer indole synthesis routes. These protocols are based on established procedures for similar substituted indoles.
Protocol 1: Leimgruber-Batcho Synthesis of this compound
This two-step procedure is often preferred for its high yield and mild conditions.[1]
Step 1: Synthesis of 1-(2-nitro-3,4,5-trimethoxyphenyl)-N,N-dimethylethenamine
-
To a solution of 2-methyl-3,4,5-trimethoxynitrobenzene (1.0 eq) in dry DMF (0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the enamine intermediate.
Step 2: Reductive Cyclization to this compound
-
Dissolve the enamine intermediate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (0.2 M).
-
Add a catalyst, such as 10% Palladium on carbon (10 mol%) or Raney Nickel.
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 6-12 hours, or until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound.
Protocol 2: Fischer Indole Synthesis of this compound
This protocol describes a one-pot synthesis from the corresponding phenylhydrazine.
-
To a solution of 3,4,5-trimethoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol or acetic acid (0.3 M), add a suitable aldehyde or ketone (e.g., pyruvic acid or an equivalent of acetaldehyde, 1.1 eq).
-
Stir the mixture at room temperature for 1 hour to form the hydrazone in situ.
-
Add an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid in a controlled manner.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound.
References
Technical Support Center: Fischer Indole Synthesis of Methoxyindoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the Fischer indole synthesis of methoxyindoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Fischer indole synthesis of methoxyindoles?
A1: The most prevalent side reactions include the displacement of the methoxy group by nucleophiles from the acidic medium (an "abnormal" Fischer indole synthesis), the formation of dimeric byproducts, the generation of indolenine isomers, and general decomposition leading to tar formation.[1][2] The electron-donating nature of the methoxy group can activate the benzene ring towards undesired electrophilic substitution or subsequent reactions of the electron-rich indole product.[3]
Q2: Why am I observing chlorinated or other substituted byproducts instead of my desired methoxyindole?
A2: This is a well-documented "abnormal" side reaction, particularly when using methoxy-substituted phenylhydrazones with strong Brønsted acids containing a nucleophilic counter-ion, such as hydrochloric acid (HCl).[1][2] The methoxy group, especially at the ortho-position, can be displaced by a chloride ion from the acid catalyst, leading to a chlorinated indole.[1] Similarly, using an alcoholic solvent with a strong acid can result in the formation of a corresponding alkoxy-substituted indole.[1]
Q3: How does the choice of acid catalyst affect the outcome of the reaction?
A3: The choice of acid catalyst is critical in the Fischer indole synthesis.[4][5] Brønsted acids like HCl and H₂SO₄ are commonly used but can lead to harsh reaction conditions and the aforementioned "abnormal" side reactions.[6] Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃) can also be effective but may still promote some side reactions.[6] Polyphosphoric acid (PPA) is often a good alternative as it can promote cyclization under less harsh conditions.[7] For preventing the displacement of the methoxy group, non-nucleophilic acids like p-toluenesulfonic acid (TsOH) are often recommended.[1]
Q4: My reaction is producing a dark, tarry substance with a low yield of the desired product. What could be the cause?
A4: The formation of a dark, tarry substance is typically a result of overly harsh reaction conditions, such as high temperatures or excessively strong acid concentrations, which can lead to the degradation and polymerization of the starting materials or the indole product.[8] The electron-rich nature of methoxyindoles can make them susceptible to acid-catalyzed polymerization.
Q5: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A5: When using an unsymmetrical ketone, two different ene-hydrazine intermediates can form, potentially leading to a mixture of indole regioisomers.[9] The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions.[10] Generally, stronger acids and higher temperatures favor the formation of the indole derived from the less substituted enolizable carbon of the ketone.[9]
Troubleshooting Guides
Issue 1: Presence of Chlorinated or Alkoxylated Impurities
Symptoms:
-
Mass spectrometry data shows peaks corresponding to the desired methoxyindole plus or minus the mass of a methyl group and the addition of a chlorine or other alkoxy group.
-
NMR spectroscopy indicates the absence of a methoxy signal and the presence of unexpected aromatic signals.
Root Cause: This is the "abnormal" Fischer indole synthesis where the methoxy group is displaced by a nucleophile from the reaction medium (e.g., Cl⁻ from HCl, or RO⁻ from an alcohol solvent).[1]
Solutions:
-
Change the Acid Catalyst: Switch from a nucleophilic Brønsted acid like HCl to a non-nucleophilic acid such as p-toluenesulfonic acid (TsOH) or polyphosphoric acid (PPA).[1][6]
-
Use a Lewis Acid: Employ a Lewis acid catalyst like zinc chloride (ZnCl₂) or boron trifluoride (BF₃), though be aware that some substitution may still occur with ZnCl₂.[6]
-
Change the Solvent: If using an alcohol as a solvent, switch to a non-nucleophilic solvent like acetic acid or toluene.[5]
Issue 2: Low Yield and Formation of Tarry Byproducts
Symptoms:
-
The reaction mixture turns dark brown or black.
-
Purification is difficult, and the isolated yield of the desired methoxyindole is low.
Root Cause: Decomposition of starting materials or the product under harsh acidic conditions or high temperatures.[8]
Solutions:
-
Optimize Reaction Temperature: Begin the reaction at a lower temperature and gradually increase it while monitoring the progress by thin-layer chromatography (TLC).
-
Adjust Acid Concentration: Reduce the concentration of the acid catalyst.
-
Consider a Two-Step Procedure: Pre-form and purify the phenylhydrazone intermediate before the acid-catalyzed cyclization. This allows for milder conditions to be used in the final indolization step.[6]
Issue 3: Formation of Dimeric Byproducts
Symptoms:
-
Mass spectrometry shows a peak at approximately double the mass of the expected methoxyindole.
-
TLC analysis shows a less polar spot compared to the desired product.
Root Cause: The electron-rich methoxyindole product can undergo acid-catalyzed dimerization.[2]
Solutions:
-
Reduce Reactant Concentration: Run the reaction at a higher dilution to disfavor intermolecular reactions.
-
Optimize Acid and Temperature: Use a milder acid catalyst and the lowest effective temperature to minimize the rate of dimerization.
Quantitative Data
The following table summarizes the product distribution in the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with various acid catalysts, illustrating the impact of the catalyst on the formation of the "normal" (methoxy-substituted) product versus "abnormal" (substituted) products.
| Run | Reagent | Normal Product (7-Methoxyindole derivative) Yield (%) | Abnormal Product (6-Chloroindole derivative) Yield (%) | Abnormal Product (6-Ethoxyindole derivative) Yield (%) |
| 1 | H₂SO₄/EtOH | 60 | - | - |
| 2 | HCl/EtOH | 11 | 48 | 10 |
| 3 | ZnCl₂/AcOH | 21 | 29 | - |
| 4 | PPA | 65 | - | - |
| 5 | TsOH/Benzene | 55 | - | - |
Data adapted from H. Ishii, Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.[1]
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of 5-Methoxy-2-methylindole
This protocol is a representative example and may require optimization for different substrates.
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add acetone (1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid (e.g., a few drops).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Once the reaction is complete, the hydrazone may precipitate. If so, it can be collected by filtration, washed with cold ethanol, and dried. Alternatively, the solvent can be removed under reduced pressure, and the crude hydrazone can be used directly in the next step.
Step 2: Indolization
-
To the crude or purified phenylhydrazone, add polyphosphoric acid (PPA) (a sufficient amount to ensure stirring).
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide solution) until it is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-methoxy-2-methylindole.
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the Fischer indole synthesis of methoxyindoles.
Standard Fischer Indole Synthesis Pathway
Caption: The reaction mechanism of the standard Fischer indole synthesis.
"Abnormal" Fischer Indole Synthesis Side Reaction
Caption: Mechanism of the "abnormal" Fischer indole synthesis side reaction.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scispace.com [scispace.com]
- 9. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Purification challenges of 4,5,6-Trimethoxy-1H-indole from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,5,6-Trimethoxy-1H-indole from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | Inappropriate solvent system (poor separation of product and impurities). | Optimize the mobile phase. A common starting point for indole derivatives is a hexane/ethyl acetate gradient. For this compound, a gradient of 10% to 40% ethyl acetate in hexane is often effective. |
| Co-elution with a closely related impurity (e.g., a regioisomer or a partially demethylated analog). | Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.[1] | |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Product Fails to Crystallize | The compound is too soluble in the chosen solvent. | Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. For trimethoxyindoles, mixtures of ethanol and water, or ethyl acetate and hexane, can be effective.[2][3] |
| Presence of oily impurities inhibiting crystal nucleation. | First, attempt to purify the crude material by flash column chromatography to remove the bulk of the impurities before proceeding with recrystallization. | |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of larger, purer crystals. | |
| Low Yield After Recrystallization | Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| The product is significantly soluble in the cold solvent. | After crystallization, cool the mixture thoroughly in an ice bath before filtration to minimize the amount of product remaining in the mother liquor. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Colored Impurities in the Final Product | Presence of highly conjugated byproducts from the synthesis. | Treatment of the crude product with activated carbon before the final purification step can help remove colored impurities. However, this may also lead to some loss of the desired product. |
| Air oxidation of the indole ring, which is common for electron-rich indoles. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. Store the purified product under an inert atmosphere and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a crude reaction mixture of this compound?
A1: The impurities will largely depend on the synthetic route employed. For instance, in a Leimgruber-Batcho synthesis, you might find unreacted o-nitrotoluene precursors or intermediates of the reductive cyclization.[4] In a Fischer indole synthesis, side products from incomplete cyclization or rearrangement can be present.[5][6] Additionally, partially demethylated analogs or regioisomers can be common impurities.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of your final product and for tracking the progress of your purification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used to identify and quantify impurities.
Q3: Can I use a single purification technique, or is a combination of methods recommended?
A3: For achieving high purity, a combination of techniques is often recommended. A common and effective workflow is to perform an initial purification by flash column chromatography to remove the majority of impurities, followed by recrystallization of the resulting solid to obtain a highly pure, crystalline product.
Q4: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?
A4: A good starting point for TLC analysis is a 3:1 mixture of hexane and ethyl acetate. This should provide good separation of the product from many common, less polar and more polar impurities, allowing you to optimize the solvent system for column chromatography.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the column with the silica gel slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a mobile phase of 10% ethyl acetate in hexane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase, for example, to 20%, then 30% ethyl acetate in hexane, to elute the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol provides a method for the recrystallization of this compound.
Materials:
-
Partially purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table presents typical, illustrative data for the purification of 1 gram of crude this compound.
| Purification Step | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Flash Column Chromatography | 75 | 95 | 80 |
| Recrystallization | 95 | >99 | 90 |
| Overall | 75 | >99 | 72 |
Visualizations
References
Technical Support Center: Optimizing Palladium-Catalyzed Indole Synthesis
Welcome to the Technical Support Center for Palladium-Catalyzed Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of indoles.
General Troubleshooting and FAQs
This section addresses broad issues applicable to various palladium-catalyzed indole synthesis methods.
| Question | Answer |
| My reaction is sluggish or not proceeding to completion. What are the general parameters to investigate? | Low or no conversion can be due to several factors. A systematic approach is recommended: 1. Catalyst Activity: Ensure the palladium catalyst is active. Palladium black precipitation indicates catalyst decomposition. Consider using a fresh batch of catalyst or a pre-catalyst. For deactivated heterogeneous catalysts, treatment with an oxidant like benzoquinone may restore activity. 2. Ligand Choice: The ligand is critical for stabilizing the catalyst and influencing its reactivity. Ensure the correct ligand for your specific transformation is being used. For example, bulky, electron-rich phosphine ligands are often effective in Buchwald-Hartwig aminations. 3. Solvent Purity: Solvents must be anhydrous and degassed, as water and oxygen can deactivate the catalyst. 4. Base Strength and Solubility: The base is crucial for regenerating the active catalyst in many cross-coupling reactions. The choice of base can significantly impact the yield. If using an insoluble inorganic base, ensure efficient stirring. Consider screening different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). 5. Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation. Optimize the temperature for your specific system. |
| I am observing significant side product formation. How can I improve the selectivity? | Side product formation often arises from competing reaction pathways. To improve selectivity: 1. Optimize Ligand: The ligand can control regioselectivity by influencing the steric and electronic environment around the palladium center.[1][2] 2. Control Temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy. 3. Adjust Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant may lead to undesired side products. 4. Protecting Groups: For substrates with multiple reactive sites, the use of protecting groups can prevent unwanted side reactions. |
| How do I choose the optimal solvent for my reaction? | Solvent choice is critical for solubility of reactants and catalyst, and can influence reaction kinetics and selectivity.[3] Polar aprotic solvents like DMF, dioxane, and toluene are commonly used.[4] For microwave-assisted synthesis, high-boiling point solvents are necessary.[5] A solvent screen is often the best approach to identify the optimal medium for a new reaction. |
Method-Specific Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. While not a palladium-catalyzed reaction itself, it is a foundational method for indole synthesis and its challenges are frequently encountered.
| Question | Answer |
| Why is my Fischer indole synthesis failing or giving a low yield? | Several factors can lead to failure or low yields in a Fischer indole synthesis: 1. Substituent Effects: Electron-donating groups on the carbonyl compound can lead to N-N bond cleavage as a side reaction.[6] 2. Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[6] 3. Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl) are critical and often require empirical optimization.[6] 4. Reaction Conditions: The reaction is highly sensitive to temperature and reaction time. Excessive heat or prolonged reaction times can lead to decomposition.[6][7] |
| I am observing a mixture of regioisomers. How can I control the regioselectivity? | The regioselectivity of the Fischer indole synthesis is primarily determined by the substitution pattern of the starting ketone. The properties of the Lewis acid catalyst and the solvent generally do not have a systematic influence on the regioselectivity.[8] Modifying the ketone structure is the most direct way to influence the outcome. If this is not feasible, alternative indole synthesis methods with better inherent regiocontrol should be considered.[8] |
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole.
| Question | Answer |
| My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this? | This is a common issue with this synthesis due to its traditionally harsh reaction conditions.[6][9] Consider the following improvements: 1. Milder Conditions: Recent developments have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and potentially improved outcomes.[5] 2. Solvent Choice: In some cases, solvent-free, microwave-assisted conditions can significantly improve yields.[3] 3. Substrate Dependence: The yield and regiochemical outcome are highly dependent on the specific substrates used. Careful selection of starting materials is crucial. |
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne.[10]
| Question | Answer |
| My Larock indole synthesis is not working. What are the critical parameters? | Key factors for a successful Larock synthesis include: 1. Inert Atmosphere: The reaction is sensitive to air and moisture and must be performed under an inert atmosphere (e.g., nitrogen or argon).[10] 2. Purity of Reagents: Use high-purity o-iodoaniline and anhydrous solvents.[10] 3. Catalyst System: The combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃) is crucial.[11] 4. Additives: Lithium chloride is often a necessary additive to facilitate the reaction.[10][12] |
| How can I control the regioselectivity with unsymmetrical alkynes? | The regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[12] Generally, the larger substituent of the alkyne ends up at the C2 position of the indole.[13] To improve selectivity: 1. Modify Alkyne Substituents: Use an alkyne with one significantly larger or more electron-withdrawing substituent.[13] 2. Optimize Reaction Conditions: Varying the palladium catalyst, ligand, base, and solvent can influence the regioselectivity.[13] |
Intramolecular Heck Reaction
This reaction involves the palladium-catalyzed cyclization of a tethered alkene onto an aryl halide to form the indole ring.
| Question | Answer |
| My intramolecular Heck reaction for indole synthesis is giving a low yield. What should I check? | Low yields in intramolecular Heck reactions can often be attributed to: 1. Catalyst Deactivation: The formation of palladium black is a common issue. To prevent this, ensure the reaction is run under strictly anaerobic conditions and consider using more robust ligands or catalyst systems.[14] 2. Ligand Choice: The phosphine ligand is critical for stabilizing the palladium catalyst. The choice between monodentate and bidentate ligands can significantly affect the reaction outcome.[14] 3. Base Selection: The base is essential for regenerating the active Pd(0) catalyst. Common bases include triethylamine, sodium acetate, and potassium carbonate. Screening different bases may be necessary.[14][15] 4. Substrate Purity: The indole substrate itself can sometimes act as a catalyst poison. Purifying the starting material can mitigate this.[14] |
Buchwald-Hartwig Amination
This reaction is a versatile method for forming C-N bonds, including the N-arylation of indoles.
| Question | Answer |
| My Buchwald-Hartwig amination of an indole is not working well. What are the key optimization parameters? | For a successful Buchwald-Hartwig amination: 1. Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for efficient coupling. The choice of ligand can depend on the specific substrates.[4][16] 2. Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is often the most effective, but for base-sensitive substrates, weaker bases like K₃PO₄ can be used.[4][17] 3. Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are generally preferred.[4] 4. Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. For less reactive aryl chlorides, more specialized catalyst systems may be necessary.[17] |
Quantitative Data on Reaction Conditions
Table 1: Optimization of Larock Indole Synthesis of Tryptophan Derivatives[18]
| Entry | Catalyst (mol %) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | Na₂CO₃ | DMF | 100 | 27 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (11) | Na₂CO₃ | DMF | 100 | 0 |
| 3 | Pd(OAc)₂ (5) | PCy₃ (11) | Na₂CO₃ | DMF | 100 | 0 |
| 4 | Pd(OAc)₂ (5) | DavePhos (11) | Na₂CO₃ | DMF | 100 | 0 |
| 5 | Pd(OAc)₂ (5) | dtbpf (11) | Na₂CO₃ | DMF | 100 | 0 |
| 6 | Pd[P(o-tol)₃]₂ (5) | - | Na₂CO₃ | DMF | 100 | 70 |
| 7 | Pd[P(tBu)₃]₂ (5) | - | Cy₂NMe | 1,4-dioxane | 60 | 95 |
Reaction of o-bromoaniline with an alkyne to form a tryptophan derivative.
Table 2: Optimization of N-Arylation of Indole with Iodobenzene[19]
| Entry | Pd Catalyst (mol %) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 0.3 | Et₃N (2) | DMF | 110 | 6 | 95 |
| 2 | 0.3 | Et₃N (2) | Toluene | 110 | 6 | 75 |
| 3 | 0.3 | Et₃N (2) | Dioxane | 100 | 6 | 80 |
| 4 | 0.3 | K₂CO₃ (2) | DMF | 110 | 6 | 65 |
| 5 | 0.3 | Cs₂CO₃ (2) | DMF | 110 | 6 | 70 |
| 6 | 0.2 | Et₃N (2) | DMF | 110 | 6 | 98 |
| 7 | 0.1 | Et₃N (2) | DMF | 110 | 6 | 60 |
| 8 | 0.2 | Et₃N (2) | DMF | 80 | 6 | 50 |
| 9 | 0.2 | None | DMF | 110 | 6 | 0 |
Experimental Protocols
Protocol 1: Larock Indole Synthesis[10][11]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-iodoaniline derivative (1.0 equiv), potassium carbonate (5.0 equiv), and lithium chloride (1.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.05 equiv).
-
Solvent and Alkyne Addition: Add anhydrous DMF, followed by the disubstituted alkyne (1.2 equiv).
-
Reaction: Stir the reaction mixture at 100 °C for 1.5-24 hours, monitoring progress by TLC.
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Intramolecular Heck Reaction for Indole Synthesis[15]
-
Reaction Setup: In a Schlenk tube, combine the 2-halo-N-allylaniline (1.0 equiv), potassium carbonate (4.0 equiv), the palladium catalyst (e.g., PdCl₂(PCy₃)₂, 4 mol%), and the ligand (e.g., P(OPh)₃, 4 mol%).
-
Solvent Addition: Add anhydrous DMF.
-
Reaction: Stir the mixture under air at 90 °C. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction, add water, and extract with ethyl acetate. Dry the combined organic layers with anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 5. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Identification of byproducts in 4,5,6-Trimethoxy-1H-indole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to identifying and troubleshooting byproducts encountered during the synthesis of 4,5,6-Trimethoxy-1H-indole. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key analytical data to support your research and development endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common Leimgruber-Batcho and Fischer indole synthesis routes.
Problem 1: Low or No Yield of this compound
Question: My reaction is resulting in a low yield or complete failure to produce the desired this compound. What are the potential causes and solutions?
Answer: Low yields can stem from several factors, including suboptimal reaction conditions, purity of starting materials, and the choice of synthetic route.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Enamine Formation (Leimgruber-Batcho) | Ensure the reaction of 2-nitro-3,4,5-trimethoxytoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine is carried out under anhydrous conditions and at a sufficient temperature (reflux in DMF is common) to drive the reaction to completion.[1][2] Monitor the formation of the characteristic red-colored enamine intermediate by thin-layer chromatography (TLC).[1] |
| Inefficient Reductive Cyclization (Leimgruber-Batcho) | The choice of reducing agent is critical. While Raney nickel with hydrazine is effective, other reagents like palladium on carbon (Pd/C) with hydrogen gas, stannous chloride (SnCl₂), or iron in acetic acid can also be used.[1] The reaction is often exothermic; ensure proper temperature control to avoid side reactions. |
| Harsh Acidic Conditions (Fischer Synthesis) | The Fischer indole synthesis of methoxy-substituted indoles is sensitive to strong acids.[3] Harsh conditions can lead to degradation of the starting materials or the product. Consider using milder acid catalysts like polyphosphoric acid (PPA) or optimizing the concentration and temperature when using acids like HCl or H₂SO₄. |
| "Abnormal" Fischer Indole Products | When using HCl in an alcohol solvent (e.g., ethanol) for the Fischer synthesis of methoxy-substituted phenylhydrazones, "abnormal" byproducts such as chlorinated indoles can form. This occurs due to nucleophilic substitution of a methoxy group. To avoid this, consider using a non-nucleophilic acid catalyst like PPA or a Lewis acid like zinc chloride (ZnCl₂). |
| Poor Quality Starting Materials | Ensure the purity of your starting materials, such as 2-nitro-3,4,5-trimethoxytoluene or 3,4,5-trimethoxyphenylhydrazine. Impurities can lead to a host of unknown byproducts. |
Problem 2: Identification of Unexpected Byproducts in the Reaction Mixture
Question: I am observing multiple spots on my TLC and unexpected masses in my mass spectrum. What are the likely byproducts in my this compound synthesis?
Answer: The formation of byproducts is dependent on the synthetic route employed. Below is a summary of potential byproducts for the Leimgruber-Batcho and Fischer syntheses.
Potential Byproducts and Their Identification:
| Synthetic Route | Potential Byproduct | Identification Notes (Expected MS and NMR signals) |
| Leimgruber-Batcho | Incompletely cyclized intermediates (e.g., amino-enamine) | Look for masses corresponding to the reduced, uncyclized intermediate. ¹H NMR may show aliphatic protons from the ethylamine side chain. |
| Leimgruber-Batcho | Over-reduced products (e.g., saturation of the indole ring) | Masses will be higher than the desired product (M+2, M+4). ¹H NMR will show a loss of aromatic signals and the appearance of aliphatic protons in the pyrrole ring region. |
| Fischer Synthesis | Regioisomers (if an unsymmetrical ketone is used) | Not typically an issue for producing the parent this compound where a two-carbon aldehyde equivalent is used. |
| Fischer Synthesis | Halogenated Indoles (e.g., Chloro-dimethoxy-methoxy-indole) | If using HCl, look for isotopic patterns characteristic of chlorine in the mass spectrum (M and M+2 peaks in a ~3:1 ratio). The position of the chloro-substituent can often be determined by detailed NMR analysis. |
| General | Polymeric materials | A broad, unresolved baseline hump in the NMR spectrum and a complex, difficult-to-interpret mass spectrum can indicate polymerization, often appearing as a tarry residue in the reaction flask. |
| General | Unreacted Starting Materials | Compare TLC and NMR with authentic samples of the starting materials. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound, Leimgruber-Batcho or Fischer?
A1: The Leimgruber-Batcho synthesis is often preferred for polysubstituted indoles, especially those with multiple electron-donating groups like methoxy substituents.[1][4] It generally proceeds under milder conditions and can provide higher yields with fewer side reactions compared to the Fischer synthesis, which can be sensitive to the acidic conditions required for cyclization.[1][3]
Q2: How can I effectively purify this compound from the reaction mixture?
A2: Column chromatography is the most common method for purifying indole derivatives.[5][6][7][8][9] A silica gel stationary phase with a gradient elution system of hexanes and ethyl acetate is typically effective. Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute the desired product. The progress of the separation can be monitored by TLC.[6][8]
Q3: What are the key analytical techniques for identifying this compound and its byproducts?
A3: A combination of techniques is essential for unambiguous identification:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions from column chromatography.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and potential byproducts. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and impurities. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms.
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
A4: Standard laboratory safety procedures should always be followed. Specifically:
-
Hydrazine: If used in the Leimgruber-Batcho synthesis, hydrazine is highly toxic and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Strong Acids: Acids like PPA, HCl, and H₂SO₄ used in the Fischer synthesis are corrosive. Handle them with care.
-
Solvents: Use flammable organic solvents in a fume hood away from ignition sources.
Experimental Protocols
Leimgruber-Batcho Synthesis of this compound (General Procedure)
This two-step procedure is a common and effective method for preparing polysubstituted indoles.
Step 1: Synthesis of the Enamine Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-nitro-3,4,5-trimethoxytoluene in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for several hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to obtain the crude enamine intermediate, which often appears as a dark red oil or solid.[1] This intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.
-
Carefully add a catalytic amount of Raney nickel to the solution under a nitrogen atmosphere.
-
Add hydrazine hydrate dropwise to the stirred suspension. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux. Vigorous gas evolution (nitrogen) will be observed.[1]
-
After the addition is complete, continue stirring the reaction mixture at reflux until the red color of the enamine disappears and TLC analysis indicates the formation of the indole.
-
Cool the reaction mixture to room temperature and carefully filter off the Raney nickel catalyst through a pad of Celite. Caution: Raney nickel is pyrophoric and should be kept wet with solvent at all times.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Data Presentation
Table 1: Key Reagents and Typical Reaction Conditions
| Synthesis Route | Key Starting Material | Key Reagents | Typical Solvent | Typical Temperature | Typical Yield |
| Leimgruber-Batcho | 2-Nitro-3,4,5-trimethoxytoluene | 1. DMF-DMA, Pyrrolidine2. Raney Ni, Hydrazine | DMF, then MeOH/THF | Reflux | 70-90% |
| Fischer Indole | 3,4,5-Trimethoxyphenylhydrazine | Glyoxal equivalent, Acid Catalyst (e.g., PPA) | Toluene or neat | 80-120 °C | 40-70% |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
Note: Chemical shifts (δ) are reported in ppm and are approximate. They can vary depending on the solvent and concentration.
| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-1 (NH) | ~8.0 (broad singlet) | - |
| H-2 | ~7.1 (t) | ~123 |
| H-3 | ~6.4 (t) | ~101 |
| C-3a | - | ~120 |
| C-4 | - | ~148 |
| 4-OCH₃ | ~3.9 (s) | ~56 |
| C-5 | - | ~138 |
| 5-OCH₃ | ~3.8 (s) | ~61 |
| C-6 | - | ~150 |
| 6-OCH₃ | ~3.85 (s) | ~56 |
| H-7 | ~6.9 (s) | ~95 |
| C-7a | - | ~128 |
Mandatory Visualizations
Caption: Leimgruber-Batcho synthesis workflow for this compound.
Caption: Troubleshooting logic for byproduct identification in indole synthesis.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. m.youtube.com [m.youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsdr.org [ijsdr.org]
Improving the stability of 4,5,6-Trimethoxy-1H-indole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 4,5,6-Trimethoxy-1H-indole in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: Discoloration of your this compound solution is a common indicator of degradation. The indole nucleus is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air, light, and certain chemical conditions.
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by several factors:
-
Oxidation: The electron-rich indole ring is prone to oxidation, especially at the C2 and C3 positions.
-
pH: Both acidic and basic conditions can catalyze the degradation of the indole structure.
-
Light: Exposure to UV and even ambient light can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
-
Solvent: The choice of solvent can impact the stability of the compound.
Q3: How should I properly store stock solutions of this compound?
A3: To ensure maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, it is recommended to store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Solvent: Prepare stock solutions in high-purity, degassed solvents. Anhydrous, aprotic solvents are often preferable if compatible with your experimental design.
Q4: I am observing unexpected peaks in my HPLC analysis after preparing my sample in an acidic mobile phase. What could be the cause?
A4: The indole ring is sensitive to strongly acidic conditions. Protonation of the indole ring, particularly at the C3 position, can lead to the formation of degradation products, which would appear as new peaks in your HPLC chromatogram. It is advisable to use a mobile phase with a mildly acidic or neutral pH if you suspect acid-catalyzed degradation.
Q5: My reaction yield is lower than expected when using an oxidizing agent. Could my this compound be degrading?
A5: Yes, the indole nucleus is electron-rich and easily oxidized. Common oxidizing agents can react with the indole ring, leading to the formation of various oxidation products and reducing the yield of your desired reaction. If your synthesis involves an oxidation step, it is crucial to carefully control the reaction conditions (e.g., temperature, stoichiometry of the oxidant) to minimize the degradation of the indole core.
Q6: Are there any additives I can use to improve the stability of this compound in solution?
A6: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Common antioxidants used for stabilizing organic compounds include Butylated Hydroxytoluene (BHT) and ascorbic acid. The choice of antioxidant and its concentration should be optimized for your specific application to ensure it does not interfere with your experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Appearance of new spots on TLC or new peaks in LC-MS analysis of a stock solution over a short period. Noticeable color change in the solution.
-
Possible Cause:
-
Oxidation: The indole ring is highly susceptible to air oxidation.
-
Photodegradation: Exposure to ambient or UV light is causing degradation.
-
Unstable pH: The pH of the solution is promoting hydrolysis or other degradation pathways.
-
-
Troubleshooting Steps:
-
Solvent Choice: Prepare fresh stock solutions in high-purity, degassed solvents. If compatible with your experiment, consider using anhydrous aprotic solvents.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.
-
Inert Atmosphere: For sensitive experiments or long-term storage, prepare and store solutions under an inert atmosphere (argon or nitrogen).
-
pH Control: If working in aqueous solutions, buffer the solution to a neutral pH, as both acidic and basic conditions can accelerate degradation.
-
Antioxidant Addition: Consider adding a low concentration of an antioxidant like BHT (e.g., 0.01%) to your stock solution.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or experiments conducted on different days.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Medium Stability: Assess the stability of the compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2).
-
Fresh Preparations: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.
-
Control Experiments: Include a control to assess the stability of the compound in the assay medium over the time course of the experiment.
-
Quantitative Data on Stability (Illustrative Examples)
The following tables provide illustrative data on the stability of a generic substituted indole under various stress conditions. Note: This data is for example purposes only and the actual degradation rates for this compound may vary.
Table 1: Illustrative Degradation of a Substituted Indole under Different pH Conditions
| pH | Temperature (°C) | Time (hours) | % Degradation |
| 2.0 | 60 | 24 | 15.2 |
| 7.0 | 60 | 24 | 2.1 |
| 10.0 | 60 | 24 | 18.5 |
Table 2: Illustrative Degradation of a Substituted Indole under Oxidative and Photolytic Stress
| Condition | Time (hours) | % Degradation |
| 3% H₂O₂ at RT | 8 | 25.4 |
| UV Light (254 nm) at RT | 24 | 30.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general method for conducting a forced degradation study to understand the stability profile of this compound. The goal is to achieve 5-20% degradation.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C in a stability chamber.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source providing both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: HPLC-UV Method for Stability Assessment
This protocol provides a general HPLC-UV method for assessing the stability of this compound and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole chromophore has significant absorbance (e.g., around 220 nm and 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).
-
Visualizations
Caption: General degradation pathways for the indole nucleus.
Caption: Workflow for a forced degradation study.
Troubleshooting guide for 4,5,6-Trimethoxy-1H-indole synthesis scale-up.
Technical Support Center: 4,5,6-Trimethoxy-1H-indole Synthesis Scale-Up
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up synthesis of this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting advice, a scalable experimental protocol, and quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound on a larger scale?
A1: Several synthetic strategies can be employed for the synthesis of this compound. For scale-up, the most relevant routes include modifications of the Fischer indole synthesis, the Leimgruber-Batcho indole synthesis, and modern palladium-catalyzed methods. The choice of route often depends on the availability and cost of starting materials, required purity, and the scalability of the reaction conditions. One common starting material is 3,4,5-trimethoxyaniline.
Q2: My Fischer indole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A2: Low yields in the Fischer indole synthesis are a frequent issue, especially during scale-up.[1][2] Key factors include:
-
Poor Quality of Starting Materials: Ensure the purity of the arylhydrazine and the ketone/aldehyde, as impurities can lead to side reactions.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) are critical and often need to be optimized for the specific substrates.[3]
-
Suboptimal Reaction Temperature and Time: Elevated temperatures are often required, but excessive heat or prolonged reaction times can cause decomposition of the product or starting materials.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.
-
Inefficient Cyclization: The key[2][2]-sigmatropic rearrangement can be inefficient. Running the reaction under anhydrous conditions is important as water can interfere with the catalyst and intermediates.
Q3: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?
A3: During the synthesis of polysubstituted indoles, the formation of regioisomers can be a significant issue, particularly with meta-substituted starting materials.[4] The electron-donating nature of the three methoxy groups in this compound can also lead to undesired electrophilic substitution on the benzene ring under harsh acidic conditions. To minimize byproducts:
-
Optimize Catalyst and Temperature: Use the mildest effective acid catalyst and the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Control Stoichiometry: Precise control of reactant ratios is essential to prevent side reactions from excess reagents.
-
Consider Alternative Routes: If isomeric byproduct formation is persistent, exploring a more regioselective synthetic route, such as a palladium-catalyzed cross-coupling reaction, may be beneficial.
Q4: What are the main challenges when scaling up the purification of this compound?
A4: Purification on a large scale presents several challenges:
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities. The slightly polar nature of the trimethoxy indole may require careful solvent system selection to achieve good separation from impurities.
-
Recrystallization: This is often the preferred method for large-scale purification. However, finding a suitable solvent system that provides good recovery of high-purity product can require extensive screening.
-
Product Stability: Some indole derivatives can be sensitive to the acidic nature of silica gel, potentially leading to decomposition during chromatography. Using neutralized silica gel or an alternative stationary phase like alumina might be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Poor quality of starting materials. 4. Presence of water in the reaction. | 1. Use a fresh, anhydrous acid catalyst. 2. Gradually increase the reaction temperature while monitoring with TLC. 3. Verify the purity of starting materials by NMR or other analytical techniques. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Multiple Spots on TLC (Byproduct Formation) | 1. Formation of regioisomers. 2. Decomposition of starting material or product due to harsh conditions. 3. Side reactions due to the electron-rich nature of the trimethoxy-substituted ring. | 1. If using a Fischer-type synthesis, consider a route with better regiochemical control. 2. Lower the reaction temperature and monitor the reaction closely to avoid over-running. 3. Use a milder acid catalyst or a shorter reaction time. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the workup solvent. 2. Emulsion formation during aqueous workup. 3. Co-elution of impurities during column chromatography. | 1. Use a different extraction solvent or perform multiple extractions with smaller volumes. 2. Add brine to the aqueous layer to break the emulsion. 3. Optimize the chromatography solvent system; consider using a gradient elution or a different stationary phase (e.g., alumina). For large scale, develop a recrystallization protocol. |
| Dark-Colored Reaction Mixture/Product | 1. Oxidation of the indole ring. 2. Polymerization or decomposition reactions. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Lower the reaction temperature and consider using a milder catalyst. The workup may include a wash with a reducing agent solution (e.g., sodium bisulfite) if oxidation is suspected. |
Experimental Protocol: Scalable Synthesis of this compound
This protocol is a generalized procedure based on common indole synthesis methodologies and should be optimized for specific laboratory conditions and scale.
Reaction Scheme: A plausible route involves the reaction of 3,4,5-trimethoxyaniline with a suitable ketone or aldehyde precursor, followed by cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Molar Ratio | Notes |
| 3,4,5-Trimethoxyaniline | 183.20 | 1.0 eq | Ensure high purity. |
| Glyoxylic acid monohydrate | 92.06 | 1.1 eq | |
| Sodium borohydride (NaBH₄) | 37.83 | 2.0 - 3.0 eq | Add portion-wise to control gas evolution. |
| Polyphosphoric acid (PPA) | - | - | Use as both solvent and catalyst. |
| Methanol (MeOH) | 32.04 | As solvent | |
| Ethyl acetate (EtOAc) | 88.11 | As extraction solvent | |
| Saturated sodium bicarbonate solution | - | For neutralization | |
| Brine | - | For washing | |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | For drying |
Procedure:
-
Synthesis of the Arylhydrazine (if necessary) or Precursor: A common approach is to convert the starting aniline to the corresponding hydrazine or to use a one-pot method where the hydrazine is formed in situ.
-
Condensation and Cyclization (Example using a one-pot approach):
-
To a solution of 3,4,5-trimethoxyaniline (1.0 eq) in a suitable solvent like methanol, add glyoxylic acid monohydrate (1.1 eq).
-
Cool the mixture in an ice bath and slowly add sodium borohydride (2-3 eq) in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting aniline is consumed.
-
Quench the reaction carefully with water and extract the intermediate with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Add the crude intermediate to polyphosphoric acid at an elevated temperature (e.g., 80-100 °C) and stir until cyclization is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
-
Visualizations
Troubleshooting Workflow
Caption: A logical diagram illustrating the troubleshooting process for common issues in the synthesis.
References
Preventing degradation of 4,5,6-Trimethoxy-1H-indole during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4,5,6-Trimethoxy-1H-indole during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during workup?
A1: The degradation of this compound primarily stems from its electron-rich nature, conferred by the three methoxy groups on the benzene ring. This high electron density makes the indole core susceptible to:
-
Oxidation: Exposure to atmospheric oxygen, especially under light or in the presence of metal ions, can lead to the formation of colored impurities.
-
Acidic Conditions: Strong acidic conditions can cause protonation of the indole ring, leading to polymerization or other acid-catalyzed decomposition pathways.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1] Storing solutions in amber or opaque vials is recommended.[2]
Q2: What are the visual signs of this compound degradation?
A2: A common visual indicator of degradation is a change in color of the solid or its solution, often turning pink, red, or brown.[2] This discoloration typically points to the formation of oxidation products and potential polymers. While a minor color change might not significantly affect purity for all applications, it is a clear sign of degradation.[2]
Q3: How should I store this compound and its solutions to ensure stability?
A3: For optimal stability, this compound should be stored as a dry powder in a cool (2-8°C), dark, and dry place.[2] Solutions are best prepared fresh for each experiment. If a stock solution must be stored, it should be protected from light, kept at low temperatures (2-8°C for short-term or -20°C for long-term), and blanketed with an inert gas like nitrogen or argon to minimize oxidation.[2]
Q4: Can I use antioxidants to stabilize solutions of this compound?
A4: Yes, adding an antioxidant is advisable, especially if the compound will be stored for an extended period or if the experimental conditions might promote oxidation.[2] Common antioxidants for organic compounds include Butylated hydroxytoluene (BHT) and ascorbic acid.[2] It is essential to ensure the chosen antioxidant does not interfere with subsequent experimental steps.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup and purification of this compound.
Issue 1: Product discoloration (turning pink/brown) during aqueous workup.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation | 1. Degas all aqueous solutions (e.g., water, brine) by bubbling with nitrogen or argon for 15-30 minutes before use. 2. Perform extractions and washes under a blanket of inert gas. 3. Add a small amount of a reducing agent like sodium thiosulfate or sodium metabisulfite to the aqueous wash solutions. | Minimizes contact with atmospheric oxygen, which is a primary driver of oxidation for electron-rich indoles. |
| Acidic pH | 1. Avoid strong acids. Use weak acids like acetic acid or saturated ammonium chloride for neutralization if necessary. 2. Ensure any acidic washes are performed quickly and at low temperatures (0-5°C). | The electron-rich indole ring is sensitive to acid-catalyzed polymerization and degradation. |
Issue 2: Significant product loss or streaking during silica gel column chromatography.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation on Acidic Silica | 1. Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine. Let it stand for an hour before packing the column. 2. Use an alternative stationary phase: Consider using neutral alumina or Florisil for chromatography.[3] 3. Perform a stability test: Spot the compound on a TLC plate, wait 30-60 minutes, and then develop. If streaking or new spots appear, the compound is degrading on the silica.[4] | The acidic nature of standard silica gel can cause degradation of sensitive compounds. Triethylamine neutralizes the acidic sites. Alumina and Florisil are less acidic alternatives. |
| Improper Solvent System | 1. Optimize the eluent: Use TLC to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the product. 2. Employ gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate the product from closely eluting impurities.[3] | A well-chosen solvent system ensures good separation and minimizes the time the compound spends on the column, reducing the opportunity for degradation. |
Issue 3: Difficulty in obtaining a crystalline solid from the purified oil.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Choice | 1. Test various solvent systems: Use small amounts of the purified oil to test for solubility in different solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] 2. Try solvent/anti-solvent pairs: Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate, ethanol) and slowly add an anti-solvent (e.g., hexanes, water) until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.[4] | The choice of solvent is critical for successful crystallization. A systematic approach to finding the right solvent or solvent pair is often necessary. |
| Rapid Cooling | 1. Allow for slow cooling: Let the hot, saturated solution cool slowly to room temperature before placing it in a refrigerator or freezer. | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can cause the compound to "oil out" as a liquid instead of crystallizing.[4] |
| Lack of Nucleation Sites | 1. Scratch the flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. 2. Seed the solution: Add a tiny crystal of the pure compound to the cooled solution.[4] | Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites. Seeding provides a template for crystal growth. |
Quantitative Data Summary
The following table provides suggested parameters for the purification of this compound, based on general practices for electron-rich indole derivatives.
| Parameter | Recommended Conditions | Notes |
| Column Chromatography | ||
| Stationary Phase | Silica gel (deactivated with 1-2% triethylamine in the eluent) or Neutral Alumina | Standard silica gel may be too acidic and cause degradation. |
| Eluent System | Hexane/Ethyl Acetate gradient; Toluene/Acetone gradient | The optimal system should be determined by TLC, aiming for an Rf of 0.2-0.4. |
| Recrystallization | ||
| Solvent Systems | Ethanol/Water; Toluene/Hexane; Ethyl Acetate/Hexane | The compound is likely soluble in moderately polar solvents, with precipitation induced by adding a non-polar anti-solvent.[4] |
| Antioxidant Addition | ||
| BHT (Butylated hydroxytoluene) | 0.01% (w/v) in solution | A 1% stock solution in ethanol can be prepared and added to the final product solution.[2] |
| Ascorbic Acid | 0.1 - 1 mM | Can be added to aqueous or alcoholic solutions. |
Experimental Protocols
Protocol 1: General Workup Procedure to Minimize Degradation
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a non-aqueous solvent, concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (if the reaction was acidic).
-
Water (use degassed water).
-
Brine (use degassed brine).
-
Optional: A dilute aqueous solution of sodium thiosulfate to quench any residual oxidants.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.
-
The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
Prepare the deactivated silica: In a fume hood, create a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate). Add triethylamine to a final concentration of 1% (v/v) and stir for 15 minutes.
-
Pack the column: Pour the slurry into the chromatography column and use positive pressure to pack the bed, ensuring no cracks or air bubbles are present.
-
Load the sample: Dissolve the crude this compound in a minimal amount of the initial eluent or dichloromethane. Alternatively, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elute the column: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect and analyze fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Column Chromatography for Indole Derivative Purification
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of indole derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying my indole derivative?
A1: The optimal stationary phase depends on the polarity and stability of your indole derivative.[1]
-
Silica Gel: The most common choice for normal-phase chromatography. However, its acidic nature can cause degradation or strong, irreversible binding of electron-rich or acid-sensitive indoles.[1][2]
-
Alumina: A suitable alternative for indoles that are sensitive to acid. It is available in acidic, neutral, and basic forms, allowing you to match the stationary phase to your compound's properties.[1][3]
-
Reversed-Phase Silica (C8, C18): Ideal for polar indole derivatives that may not be well-retained in normal-phase systems. The mobile phase is typically a polar solvent mixture, such as water/methanol or water/acetonitrile.[1]
-
Functionalized Silica: Phases like amino- or cyano-functionalized silica can offer different selectivity and are particularly useful for improving the purification of basic compounds.[1]
Q2: How do I select the right mobile phase (eluent)?
A2: Mobile phase selection is crucial and should be guided by preliminary Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 for good separation on a column.[3][4]
-
Start with a Standard System: A common starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]
-
Optimize the Ratio: Adjust the ratio of the polar to non-polar solvent to achieve the target Rf value.
-
Use Modifiers for Problematic Compounds: If TLC plates show streaking, add a small amount of a modifier to the eluent. For basic indoles, 0.1-2.0% triethylamine (TEA) is common. For acidic indoles, 0.1-2.0% acetic acid or formic acid can be used.[1]
Q3: My indole derivative is colorless. How can I see it on a TLC plate and monitor the column fractions?
A3: Several non-destructive and destructive methods are available to visualize indole derivatives:
-
UV Light (Non-destructive): Most indoles are UV-active due to their aromatic structure. They will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[1] This is the most common and immediate visualization method.
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will temporarily stain most organic compounds, including indoles, a yellow-brown color.[1]
-
Chemical Stains (Destructive): These stains react with the compounds to produce colored spots, usually after heating.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, typically producing distinctive blue or purple spots.[1]
-
Potassium Permanganate (KMnO₄): A general stain that reacts with any compound that can be oxidized, showing up as yellow-brown spots on a purple background.[1]
-
Vanillin or p-Anisaldehyde Stains: General-purpose stains useful for a wide variety of functional groups.[1]
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of indole derivatives.
Problem 1: Peak Tailing or Streaking
Your compound appears as a long streak or a "tailing" spot on the TLC plate and elutes as broad, overlapping fractions from the column. This is a frequent issue with indoles containing basic nitrogen atoms or other polar functional groups.[1][3]
| Cause | Solution |
| Strong Interaction with Acidic Silica | The slightly acidic silanol groups on the silica surface can strongly interact with basic indoles, causing poor elution behavior.[1][3] Solution: Add a basic modifier like triethylamine (TEA) or ammonia to the mobile phase (typically 0.1-2.0%). This neutralizes the acidic sites.[1][3] For acidic indoles, adding 0.1-2.0% acetic or formic acid can suppress deprotonation and reduce tailing.[1] |
| Alternative Stationary Phase | If modifiers are ineffective, switch to a less acidic stationary phase like neutral alumina or a functionalized silica (e.g., amino).[3] |
| Sample Overloading | Applying too much sample exceeds the separation capacity of the stationary phase.[1][3] Solution: Reduce the amount of sample loaded. A general guideline for difficult separations is a silica-to-sample weight ratio of 50:1 to 100:1.[3][6] |
| Improperly Packed Column | Channels or cracks in the silica bed lead to uneven solvent flow.[3] Solution: Ensure the column is packed uniformly as a slurry, without any air bubbles or cracks.[3] |
Problem 2: Poor Separation of Components
Your target compound co-elutes with impurities, even though they have different Rf values on the TLC plate.
| Cause | Solution |
| Inappropriate Mobile Phase Polarity | The chosen eluent may not provide sufficient selectivity to resolve closely related compounds.[3] Solution: Optimize the mobile phase using TLC. Aim for a system where the desired compound has an Rf of 0.2-0.4 and is well-resolved from impurities.[3] |
| Isocratic vs. Gradient Elution | For complex mixtures with components of widely varying polarities, a single-solvent system (isocratic elution) may be ineffective.[7][8] Solution: Employ a gradient elution. Start with a low-polarity solvent system and gradually increase the polarity by adding a stronger solvent.[3][9] This helps to elute strongly retained compounds as sharper bands. |
| Incorrect Column Dimensions | A short, wide column may not provide enough resolving power.[3] Solution: Use a longer, thinner column, which generally provides better separation.[3] |
| Compound Degradation on Column | One of the "impurities" may actually be a degradation product of your target compound formed on the acidic silica.[10] Solution: Check for on-column stability using 2D TLC (see Experimental Protocols). If degradation occurs, deactivate the silica with TEA or switch to a neutral stationary phase like alumina.[10][11] |
Problem 3: Low or No Recovery of Compound
Your target compound seems to have disappeared during purification.
| Cause | Solution |
| Irreversible Adsorption | Highly polar or basic indoles can bind irreversibly to the acidic sites on silica gel.[2] Solution: Deactivate the silica by pre-flushing the column with an eluent containing a base (e.g., 1% TEA).[2][11] Alternatively, use alumina or reversed-phase chromatography.[2] |
| Compound Degradation | The indole derivative is unstable and decomposes on the column.[2][11] Solution: Confirm stability with 2D TLC. If unstable, use a deactivated or neutral stationary phase and run the chromatography quickly, avoiding prolonged exposure.[10][11] |
| Compound is Highly Polar | The compound may be "stuck" at the top of the column with the current mobile phase. Solution: Drastically increase the polarity of the eluent (e.g., add a small percentage of methanol) or switch to a reversed-phase or HILIC system.[2] |
| Dilute Fractions | The compound may have eluted in very dilute fractions that are difficult to detect by TLC.[2] Solution: Concentrate the collected fractions before running TLC analysis. Perform a mass balance to determine where the compound was lost.[2] |
Key Experimental Protocols
1. Protocol for TLC Analysis and Mobile Phase Selection
This protocol is used to determine the optimal solvent system for column chromatography.
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a prepared solvent mixture (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using UV light and/or a chemical stain.
-
Analyze and Optimize: Calculate the Rf value for your target compound. Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4.[3] If spots are tailing, add 0.1-2.0% of an appropriate modifier (TEA for bases, acetic acid for acids) to the mobile phase and re-run the TLC.[1]
2. Protocol for Packing a Silica Gel Column (Wet Slurry Method)
This method ensures a homogenous, well-packed column, which is critical for good separation.
-
Prepare the Column: Secure a glass column of appropriate size vertically on a stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 0.5 cm).[12]
-
Make the Slurry: In a beaker, measure the required amount of silica gel (e.g., 50x the weight of the crude sample). Add the initial, low-polarity mobile phase and stir to create a uniform, pourable slurry.
-
Pack the Column: Add a few centimeters of the mobile phase to the column. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid pouring.
-
Settle and Compact: Open the stopcock to drain the solvent. As the solvent drains, gently tap the side of the column to help the silica pack tightly and remove any air bubbles.[4] Use a pipette bulb or air line to apply gentle pressure to accelerate packing. Never let the solvent level drop below the top of the silica bed.
-
Finalize: Once the silica has settled into a stable bed, carefully add a protective layer of sand (approx. 1 cm) on top to prevent the bed from being disturbed during sample loading.[12]
3. Protocol for Sample Loading
-
Wet Loading (for samples soluble in the mobile phase):
-
Dissolve the crude sample in the minimum possible volume of the mobile phase.[12]
-
Drain the solvent in the packed column until the level just touches the top of the sand layer.
-
Carefully use a pipette to add the dissolved sample solution evenly onto the sand.[12]
-
Open the stopcock and allow the sample to absorb onto the silica bed, again stopping when the liquid level reaches the top of the sand.
-
Gently add fresh mobile phase, fill the column, and begin elution.
-
-
Dry Loading (for samples poorly soluble in the mobile phase):
-
Dissolve the crude sample in a suitable, volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to this solution.[12]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2][12]
-
Drain the solvent in the packed column to the top of the sand layer.
-
Carefully add the silica-adsorbed sample powder onto the sand, creating a uniform layer.
-
Gently add a final layer of sand on top of the sample layer.
-
Carefully add the mobile phase, fill the column, and begin elution.
-
4. Protocol for 2D TLC to Check Compound Stability
This technique helps determine if your compound is degrading on the silica gel.[10]
-
First Dimension: Spot your compound in one corner of a square TLC plate, about 1.5 cm from each edge. Develop the plate as usual.
-
Dry and Rotate: Remove the plate from the chamber and allow it to dry completely.
-
Second Dimension: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Develop the plate again in the same solvent system.
-
Analyze: After visualization, a stable compound will appear as a single spot on the diagonal line running from the origin. Any spots that appear off this diagonal are decomposition products that formed while the compound was adsorbed on the silica.[3][12]
Visualization Workflows
Caption: Workflow for selecting a purification strategy for indole derivatives.
Caption: A decision tree for troubleshooting common chromatography problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. biotage.com [biotage.com]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing Regioisomeric Impurities in Substituted Indole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioisomeric impurities during the synthesis of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of regioisomeric impurity formation in common indole syntheses?
A1: Regioisomeric impurities often arise from the inherent mechanism of the chosen synthetic route when using unsymmetrically substituted starting materials. Key examples include:
-
Fischer Indole Synthesis: When using a meta-substituted phenylhydrazine, cyclization can occur at either of the two ortho positions relative to the hydrazine moiety, leading to a mixture of 4- and 6-substituted indoles.[1] The electronic nature of the substituent can influence the ratio of the products.[1]
-
Bischler-Möhlau Indole Synthesis: This method is known for its potential for poor and unpredictable regioselectivity, often yielding mixtures of 2- and 3-aryl indoles.[2][3] The reaction conditions can significantly impact the outcome.[2]
-
Madelung Synthesis: The intramolecular cyclization of N-phenylamides can be influenced by the substitution pattern on the aniline ring, potentially leading to different regioisomers.[4]
Q2: What strategies can be employed to control regioselectivity during indole synthesis?
A2: Several strategies can be implemented to favor the formation of the desired regioisomer:
-
Catalyst and Ligand Control: In transition-metal-catalyzed reactions, such as the Larock indole synthesis or oxidative Heck reactions, the choice of catalyst and ligands can dictate the regioselectivity.[5][6][7] For instance, sulfoxide-2-hydroxypyridine (SOHP) ligands have been used to achieve ligand-controlled C3-/C2-selectivity in the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles.[6][7]
-
Reaction Conditions: Milder reaction conditions, including the use of specific catalysts like lithium bromide or microwave irradiation, have been shown to improve regioselectivity in the Bischler-Möhlau synthesis.[3][8] In the Fischer indole synthesis, the choice of acid catalyst (Brønsted or Lewis acids) can influence the product distribution.[1][9]
-
Directing Groups: The use of directing groups on the starting materials can force the reaction to proceed at a specific position, thus enhancing regioselectivity.[7]
-
Substituent Effects: Electron-donating or electron-withdrawing groups on the starting materials can influence the electronic density of the reacting positions and thereby direct the cyclization to a preferred site.[10][11]
Q3: How can I accurately identify and quantify the regioisomers in my product mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of regioisomers:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), and Gas Chromatography (GC) are powerful techniques for separating regioisomers.[12][13] Supercritical Fluid Chromatography (SFC) is another effective method.[13]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between isomers.[14][15] The chemical shifts and coupling constants of protons and carbons are highly sensitive to their position on the indole ring.[16] Two-dimensional NMR techniques like COSY and HSQC can provide further structural confirmation.[14][17]
-
Mass Spectrometry (MS): While regioisomers have the same mass, their fragmentation patterns in techniques like GC-MS can sometimes provide clues for differentiation.[12]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques can also offer useful information for distinguishing between certain regioisomers, especially when characteristic absorption bands are present.[12][18]
-
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Fischer Indole Synthesis with a Meta-Substituted Phenylhydrazine
-
Possible Cause 1: Inappropriate Acid Catalyst. The nature and strength of the acid catalyst can influence the transition state energies leading to the different regioisomers.[9]
-
Solution: Screen a variety of Brønsted acids (e.g., H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to determine the optimal catalyst for your specific substrate.[9]
-
-
Possible Cause 2: Reaction Temperature. Higher temperatures might provide enough energy to overcome the activation barrier for the formation of the undesired isomer.
-
Solution: Attempt the reaction at lower temperatures for a longer duration to favor the thermodynamically more stable product, if applicable.
-
-
Possible Cause 3: Electronic Effects of the Substituent. The electronic properties of the meta-substituent can favor one cyclization pathway over the other.[1]
-
Solution: While not a troubleshooting step for an existing reaction, consider if a different synthetic strategy or a starting material with a different substitution pattern might be more suitable for achieving the desired regioselectivity.
-
Problem 2: Difficulty in Separating Indole Regioisomers by Column Chromatography
-
Possible Cause 1: Insufficient Resolution on Silica Gel. Regioisomers often have very similar polarities, making separation on standard silica gel challenging.
-
Possible Cause 2: Co-elution of Isomers. The chosen eluent system may not be optimal for differentiating between the isomers.
-
Solution: Systematically screen different solvent systems with varying polarities and compositions. Consider using a mixture of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, dichloromethane, acetone) solvents.
-
-
Possible Cause 3: Isomers are not amenable to separation by standard chromatography.
-
Solution 1: Consider derivatization of the isomer mixture. For example, protecting the indole nitrogen with a bulky group (e.g., Boc) can alter the physical properties of the isomers, potentially making them separable.[19] The protecting group can be removed after separation.[19]
-
Solution 2: If available, preparative HPLC or SFC can offer much higher resolution for challenging separations.[13]
-
Problem 3: Ambiguous NMR Spectra for Regioisomer Identification
-
Possible Cause 1: Overlapping Signals in 1D NMR. In complex molecules, signals from different protons or carbons, especially in the aromatic region, can overlap, making definitive assignment difficult.[14]
-
Solution 1: Acquire 2D NMR spectra. A ¹H-¹H COSY spectrum will show correlations between coupled protons, helping to trace the connectivity within the aromatic rings.[14][15]
-
Solution 2: A ¹H-¹³C HSQC spectrum correlates directly bonded protons and carbons, while an HMBC spectrum shows longer-range correlations, which can be crucial for assigning quaternary carbons and distinguishing between isomers.[20]
-
-
Possible Cause 2: Insufficient Resolution. The magnetic field strength of the NMR spectrometer may not be high enough to resolve closely spaced signals.
-
Solution: If possible, run the sample on a higher field NMR spectrometer.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Indole Regioisomer Separation
| Technique | Stationary Phase | Mobile Phase/Eluent | Advantages | Disadvantages |
| HPLC (RP-HPLC) | C18, C8 | Acetonitrile/Water, Methanol/Water gradients[12][21] | High resolution, reproducible, suitable for a wide range of polarities.[13] | Requires specialized equipment, can be expensive for preparative scale. |
| GC | Trifluoropropyl methyl polysiloxane (Rtx-200)[12] | Inert carrier gas (e.g., He, N₂) | Excellent resolution for volatile and thermally stable compounds.[12][16] | Not suitable for non-volatile or thermally labile compounds. |
| Column Chromatography | Silica Gel, Alumina[8] | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Cost-effective, scalable for purification.[19] | Lower resolution than HPLC, can be time-consuming.[19] |
| SFC | Chiral Stationary Phases (CSPs) for enantiomers[13] | Supercritical CO₂ with co-solvents (e.g., Methanol) | Fast separations, uses less organic solvent.[13] | Requires specialized high-pressure equipment. |
Experimental Protocols
Protocol 1: General Method for HPLC Separation of Indole Regioisomers
This protocol is a starting point and should be optimized for specific mixtures.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common setup.[13]
-
Sample Preparation: Dissolve a small amount of the crude product mixture in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water.[12] A gradient elution is often necessary to achieve good separation.
-
Solvent A: Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a relatively low percentage of Solvent B (e.g., 20-30%) and hold for a few minutes.
-
Increase the percentage of Solvent B linearly over 20-30 minutes to a high concentration (e.g., 90-95%).
-
Hold at the high concentration for a few minutes to elute any strongly retained components.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.[13]
-
Detection: Monitor the elution profile at a wavelength where the indole chromophore absorbs strongly, typically around 220 nm or 280 nm.[12]
-
Analysis: The retention times of the separated peaks can be used for identification if authentic standards are available. The peak areas can be used for quantification.
Protocol 2: General Procedure for Fischer Indole Synthesis
This is a general procedure and the specific acid, solvent, and temperature will need to be optimized.
-
Formation of the Phenylhydrazone:
-
In a round-bottom flask, dissolve the ketone or aldehyde (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[16]
-
Add the substituted phenylhydrazine (1.1 equivalents) to the solution.[16]
-
The reaction is often heated to reflux for 1-2 hours to ensure complete formation of the hydrazone.[16] The progress can be monitored by TLC.
-
-
Cyclization:
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
If the product precipitates, it can be collected by filtration.[16] Otherwise, pour the mixture into ice-water to induce precipitation.[16]
-
The crude product can then be purified by recrystallization or column chromatography to separate the regioisomers.[8][16]
-
Mandatory Visualizations
Caption: A general workflow for managing regioisomeric impurities in indole synthesis.
References
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 5. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. news-medical.net [news-medical.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | Office of Justice Programs [ojp.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 4,5,6-Trimethoxy-1H-indole and Melatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of 4,5,6-Trimethoxy-1H-indole and the well-characterized neurohormone, melatonin. While extensive research has established melatonin as a potent antioxidant, data on the specific antioxidant capacity of this compound is limited in publicly available literature. This guide summarizes the known antioxidant mechanisms of both compounds, presents available quantitative data for melatonin, and provides detailed experimental protocols for key antioxidant assays to facilitate further research.
Introduction
The indole nucleus is a common scaffold in a variety of biologically active compounds, and its derivatives are known to possess antioxidant properties. Melatonin (N-acetyl-5-methoxytryptamine), an endogenously produced indoleamine, is a well-documented antioxidant with a broad spectrum of protective effects against oxidative stress.[1] Its antioxidant activity is attributed to its ability to directly scavenge free radicals and to stimulate the expression of antioxidant enzymes.[2][3]
This compound, a synthetic indole derivative, is of interest due to the presence of three methoxy groups on the indole ring, which are thought to contribute to antioxidant activity.[4] However, to date, there is a notable lack of specific quantitative studies directly comparing its antioxidant efficacy to that of melatonin.
Comparative Antioxidant Activity: Data Presentation
Due to the limited availability of quantitative antioxidant data for this compound in the scientific literature, a direct, data-driven comparison with melatonin is not currently possible. The following table summarizes the available quantitative data for melatonin's antioxidant activity as measured by common in vitro assays.
Table 1: Antioxidant Activity of Melatonin (IC50 values)
| Assay | IC50 Value (µM) | Reference |
| ABTS | 4 | [5] |
| DPPH | 43 (compared to Vitamin C at 65 µM) | [6] |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater antioxidant potency.
Note: The antioxidant activity of indole derivatives can be influenced by the type and position of substituents on the indole ring.[7] While it is suggested that methoxy groups can enhance antioxidant activity, without specific experimental data for this compound, any comparison remains speculative.
Antioxidant Mechanisms and Signaling Pathways
Melatonin
Melatonin exerts its antioxidant effects through multiple mechanisms:
-
Direct Free Radical Scavenging: Melatonin can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the highly toxic hydroxyl radical.[8][9]
-
Stimulation of Antioxidant Enzymes: Melatonin can upregulate the expression and activity of several antioxidant enzymes, such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).[2][3] This is a receptor-mediated process.
-
Mitochondrial Protection: Melatonin is concentrated in mitochondria, where it protects against oxidative damage and improves the efficiency of the electron transport chain, thereby reducing the generation of free radicals.[10]
Below is a diagram illustrating the key antioxidant signaling pathways of melatonin.
Caption: Melatonin's antioxidant mechanisms include direct radical scavenging and receptor-mediated pathways.
This compound
The precise antioxidant mechanism of this compound has not been elucidated. However, based on the general understanding of indole derivatives, its antioxidant activity likely stems from the ability of the indole ring to donate an electron or a hydrogen atom to stabilize free radicals. The presence of electron-donating methoxy groups is expected to enhance this radical scavenging capability.
The following diagram illustrates a plausible, general mechanism for the antioxidant action of indole derivatives.
Caption: Indole derivatives can act as antioxidants by donating an electron or hydrogen atom to free radicals.
Experimental Protocols
To facilitate comparative studies, detailed protocols for two common in vitro antioxidant assays, the DPPH and ABTS assays, are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[11][12]
Experimental Workflow:
References
- 1. Free radical-scavenging activity of indolic compounds in aqueous and ethanolic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 30448-04-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Free radical scavenging and antioxidative activity of melatonin derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Melatonin as an antioxidant: under promises but over delivers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melatonin’s Impact on Antioxidative and Anti-Inflammatory Reprogramming in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. benchchem.com [benchchem.com]
Comparative Cytotoxicity Analysis of Indole Alkaloids with a Focus on Methoxy-Substituted Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of various indole alkaloids, providing a comparative context for the potential evaluation of 4,5,6-Trimethoxy-1H-indole.
Introduction
Indole alkaloids represent a vast and structurally diverse class of natural products renowned for their wide array of pharmacological activities, including potent anticancer properties.[1] Many indole alkaloids exert their cytotoxic effects by interfering with crucial cellular processes such as microtubule dynamics, DNA replication, and cell signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2] This guide provides a comparative overview of the cytotoxicity of several indole alkaloids, with a particular focus on methoxy-substituted derivatives, to serve as a valuable resource for the evaluation of novel compounds such as this compound. While direct experimental cytotoxicity data for this compound is not currently available in the public domain, this comparison with structurally related compounds offers insights into its potential bioactivity.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various indole alkaloids against a panel of human cancer cell lines, as determined by in vitro cytotoxicity assays.
| Indole Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| O-acetylmacralstonine | MOR-P (Lung Adenocarcinoma) | 6.3 | [3] |
| COR-L23 (Large Cell Lung Carcinoma) | 4.1 | [3] | |
| Villalstonine | MOR-P (Lung Adenocarcinoma) | 2-10 | [3] |
| COR-L23 (Large Cell Lung Carcinoma) | 2-10 | [3] | |
| Macrocarpamine | MOR-P (Lung Adenocarcinoma) | 2-10 | [3] |
| COR-L23 (Large Cell Lung Carcinoma) | 2-10 | [3] | |
| Harmalacidine (HMC) | U-937 (Leukemia) | 3.1 ± 0.2 | [4] |
| Compound 3g (a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative) | MCF-7 (Breast Adenocarcinoma) | 2.94 ± 0.56 | [5][6] |
| MDA-MB-231 (Breast Adenocarcinoma) | 1.61 ± 0.004 | [5][6] | |
| A549 (Lung Carcinoma) | 6.30 ± 0.30 | [5][6] | |
| HeLa (Cervical Carcinoma) | 6.10 ± 0.31 | [5][6] | |
| A375 (Melanoma) | 0.57 ± 0.01 | [5][6] | |
| B16-F10 (Melanoma) | 1.69 ± 0.41 | [5][6] | |
| Evodiamine | HO-8910PM (Ovarian Cancer) | 1.25 - 5 (dose-dependent) | [2] |
| PZ-11 (a thiazolidinedione derivative with indole moiety) | MCF-7 (Breast Adenocarcinoma) | 17.35 | [7] |
| PZ-9 (a thiazolidinedione derivative with indole moiety) | MCF-7 (Breast Adenocarcinoma) | 29.44 | [7] |
Experimental Protocols for Cytotoxicity Assessment
To ensure reproducibility and enable accurate comparisons, detailed experimental protocols for common cytotoxicity assays are provided below. These methods are standard for evaluating the cytotoxic potential of novel compounds like this compound.
MTT Assay for Cell Viability and Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced, which is dissolved in a solubilizing solution, is directly proportional to the number of metabolically active cells.[8]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1][8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1][8]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[1]
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is a reliable method for quantifying cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1 and 2).[8]
-
Controls: Prepare the following controls in triplicate:
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[8]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mix to each well containing the supernatant.[8]
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[8]
-
Stop Reaction: Add 50 µL of stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
Annexin V Assay for Apoptosis Detection
The Annexin V assay is used to detect apoptosis, a form of programmed cell death. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent label. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes, such as those in late apoptosis or necrosis.[1]
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound for the desired time.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[1]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[1]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Signaling Pathways and Visualizations
Indole alkaloids can induce cytotoxicity through various signaling pathways. A common mechanism involves the induction of apoptosis. The following diagrams illustrate a general experimental workflow for assessing cytotoxicity and a simplified representation of an apoptosis signaling pathway that can be investigated when evaluating the effects of compounds like this compound.
Caption: General experimental workflow for evaluating the cytotoxicity of a test compound.
Caption: Simplified intrinsic apoptosis signaling pathway potentially induced by indole alkaloids.
Conclusion
While specific cytotoxic data for this compound is yet to be reported, the extensive research on other indole alkaloids, particularly those with methoxy substitutions, provides a strong foundation for predicting its potential as a cytotoxic agent. The provided experimental protocols offer a standardized approach for its evaluation. Further investigation into the cytotoxic effects and underlying molecular mechanisms of this compound is warranted to determine its potential as a novel anticancer therapeutic. The signaling pathway diagrams serve as a guide for exploring the mechanistic basis of its potential activity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Anti-inflammatory Effects of 4,5,6-Trimethoxy-1H-indole and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the potential anti-inflammatory properties of 4,5,6-Trimethoxy-1H-indole against established anti-inflammatory agents. Due to the limited availability of specific experimental data for this compound, this analysis utilizes data from structurally related indole derivatives as a predictive comparison. The performance of these indole compounds is benchmarked against the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Diclofenac, and the corticosteroid Dexamethasone. All data is presented in standardized tables for clear comparison, and detailed experimental protocols for the cited assays are provided.
Data Presentation: Comparative Efficacy in Vitro
The following tables summarize the in vitro anti-inflammatory effects of various indole derivatives and reference drugs. The primary endpoints for comparison are the inhibition of nitric oxide (NO) production and the release of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) is a key metric used to denote the potency of a compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Indole Derivatives | ||
| Ursolic Acid-Indole Derivative (UA-1) | 2.2 ± 0.4 | [1] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivative (13b) | 10.992 | [2] |
| Ursolic Acid (Parent Compound) | 17.5 ± 2.0 | [1] |
| Reference Drugs | ||
| Dexamethasone | 14.20 ± 1.11 | [3] |
| Indomethacin's Methyl Ester Derivative (M-IN) | Potent Inhibition (IC50 not specified) | [4] |
| Diclofenac Derivative (9c) | ~4.4 (converted from 1.89 µg/mL) | [5] |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages
| Compound | Assay | Inhibition/IC50 | Reference |
| Indole Derivatives | |||
| Indole-aminophenylmorpholinone Conjugate (Compound 4) | TNF-α | 71% inhibition | [6] |
| IL-6 | 53% inhibition | [6] | |
| Ursolic Acid-Indole Derivative (UA-1) at 5.0 µM | TNF-α | 74.2 ± 2.1% inhibition | [1] |
| IL-6 | 55.9 ± 3.7% inhibition | [1] | |
| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivative (13b) | TNF-α | IC50 = 12.901 µM | [2] |
| IL-6 | IC50 = 2.294 µM | [2] | |
| Reference Drugs | |||
| Dexamethasone at 10 µM | TNF-α | 72 ± 4.2% inhibition | [7] |
| IL-6 | 69.2 ± 5.1% inhibition | [7] |
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay is a standard model to screen for the anti-inflammatory activity of compounds.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compounds (e.g., this compound, indole derivatives, or reference drugs) for a specified period (typically 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to the cell culture medium. A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.
-
Incubation: The cells are then incubated for a further 24 hours to allow for the production of inflammatory mediators.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Sample Collection: After the 24-hour incubation period with LPS and test compounds, the cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540-550 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using the Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: The cell culture supernatant is collected after the 24-hour incubation period.
-
ELISA Procedure: Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions. Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the target cytokine.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that produces a colorimetric signal.
-
Measurement and Quantification: The absorbance of the color product is measured using a microplate reader. The concentration of the cytokine in the sample is determined by interpolating from a standard curve generated with recombinant cytokines.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for in vitro validation of anti-inflammatory effects.
References
- 1. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Comparative Guide to the Reproducibility of Biological Assays Involving 4,5,6-Trimethoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biological assays involving 4,5,6-Trimethoxy-1H-indole and its alternatives, with a focus on reproducibility and performance. Due to the limited availability of direct experimental data for this compound in key biological assays, this guide utilizes data from a structurally similar surrogate and well-characterized alternative compounds to provide a comparative framework.
Introduction to this compound and its Biological Context
This compound belongs to the indole class of heterocyclic compounds, a scaffold known for a wide range of biological activities. The trimethoxy substitution pattern, particularly the 3,4,5-trimethoxyphenyl moiety found in many related synthetic derivatives, is a key pharmacophore for potent inhibition of tubulin polymerization.[1] These compounds typically bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] This mechanism makes them promising candidates for anticancer drug development.
This guide focuses on two primary assays used to characterize such compounds: the in vitro tubulin polymerization assay and the cell-based cytotoxicity (MTT) assay. Reproducibility in these assays is paramount for accurate structure-activity relationship (SAR) studies and preclinical development.
Performance Comparison of Tubulin Polymerization Inhibitors
The following tables summarize the inhibitory activity of a surrogate for this compound and two well-established tubulin inhibitors, colchicine and combretastatin A-4.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Surrogate/Alternative | IC50 (µM) | Assay Conditions | Reference |
| 3-((3,4,5-trimethoxyphenyl)thio)-1H-indole | Surrogate for this compound | 2.6 | Purified bovine brain tubulin | [3] |
| Colchicine | Alternative | 0.99 - 2.7 | Purified bovine brain tubulin | [4] |
| Combretastatin A-4 | Alternative | 1.9 - 2.12 | Purified porcine/bovine tubulin | [4][5] |
Table 2: Cytotoxicity (IC50) Against Various Cancer Cell Lines
Note: Direct cytotoxicity data for this compound is not available. The table presents data for the established alternatives.
| Compound | HeLa (Cervical Cancer) IC50 | MCF-7 (Breast Cancer) IC50 | A549 (Lung Cancer) IC50 | Reference(s) |
| Colchicine | 0.01 - 0.08 µM | 0.038 - 0.08 µM | 0.05 - 0.08 µM | [1][6][7] |
| Combretastatin A-4 | 95.90 µM | ~1 µM | 1.8 µM | [3][5][8] |
Factors Affecting Assay Reproducibility
Tubulin Polymerization Assay:
-
Protein Quality: Tubulin is a sensitive protein. Multiple freeze-thaw cycles can lead to denaturation and loss of activity.
-
Reagent Purity and Concentration: The purity of tubulin and the precise concentrations of GTP and buffer components are critical.
-
Temperature Control: Tubulin polymerization is highly temperature-dependent, with an optimal temperature of 37°C. Consistent temperature control is essential for reproducible results.
-
Compound Precipitation: Test compounds may precipitate in the assay buffer, leading to light scattering and inaccurate readings.
MTT Cytotoxicity Assay:
-
Cell Line Integrity: The source, passage number, and health of the cell line can significantly impact results.
-
Cell Seeding Density: The initial number of cells plated can affect their growth rate and metabolic activity.
-
Compound Incubation Time: The duration of exposure to the test compound will influence the observed cytotoxicity.
-
MTT Reagent Concentration and Incubation: The concentration of the MTT reagent and the incubation time for formazan crystal formation need to be optimized for each cell line.
-
Metabolic Activity: The assay measures metabolic activity as a proxy for cell viability. Compounds that affect cellular metabolism without causing cell death can lead to misleading results.
Signaling Pathway and Experimental Workflows
Signaling Pathway of Tubulin Inhibitors
Tubulin inhibitors that bind to the colchicine site disrupt the dynamic equilibrium of microtubule polymerization and depolymerization. This leads to a cascade of events culminating in apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 3. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Novel Triple-Modified Colchicine Derivatives as Potent Tubulin-Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Trimethoxy-Substituted Indoles as Potent Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trimethoxy-substituted indole derivatives, focusing on their structure-activity relationship (SAR) as potent inhibitors of tubulin polymerization, a key target in cancer therapy. The information presented is supported by experimental data from peer-reviewed scientific literature, offering an objective analysis of the performance of these compounds. Detailed experimental protocols for key biological assays are provided to facilitate the replication and validation of these findings.
Introduction to Trimethoxy-Substituted Indoles as Anticancer Agents
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When substituted with trimethoxy groups, these indole derivatives have demonstrated significant potential as anticancer agents. A primary mechanism of their antitumor activity is the inhibition of tubulin polymerization.[2] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[3] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in cancer cells.[4] The trimethoxyphenyl (TMP) moiety, in particular, is a well-established pharmacophore that binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3]
Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of various series of trimethoxy-substituted indoles and related heterocyclic compounds. The data highlights how modifications to the core structure and substituent groups influence their potency as tubulin inhibitors and their antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives
A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives were synthesized and evaluated for their ability to inhibit the growth of a panel of human and murine cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented below.
| Compound | MCF-7 (IC50, µM) | MDA-MB-231 (IC50, µM) | A549 (IC50, µM) | HeLa (IC50, µM) | A375 (IC50, µM) | B16-F10 (IC50, µM) |
| 3g | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |
Data sourced from a study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives as potential tubulin polymerization inhibitors.[5]
Among the tested compounds in this series, compound 3g demonstrated the most potent and broad-spectrum antiproliferative activity.[5]
Table 2: Biological Activity of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives
This series of compounds incorporates a flexible acetamide linker connecting the indole and trimethoxyphenyl moieties. Their antiproliferative and tubulin polymerization inhibitory activities were evaluated.
| Compound | HeLa (IC50, µM) | MCF-7 (IC50, µM) | HT-29 (IC50, µM) | Tubulin Polymerization (IC50, µM) |
| 7d | 0.52 | 0.34 | 0.86 | Not Reported |
Data extracted from research on N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides.[6]
Compound 7d from this series exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines.[6]
Table 3: Anticancer Activity of 5,6,7-Trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline Derivatives
While not strictly indoles, these quinazoline derivatives share the trimethoxy substitution pattern and demonstrate a similar mechanism of action.
| Compound | PC3 (IC50, µM) | BGC823 (IC50, µM) | Bcap37 (IC50, µM) |
| 6x | 6.2 ± 0.9 | 3.2 ± 0.1 | 3.1 ± 0.1 |
Data from a study on the synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives.[7]
Compound 6x showed significant anticancer activity against PC3, BGC823, and Bcap37 cells and was found to induce apoptosis.[7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of Apoptosis Induced by Tubulin Inhibition
Caption: Apoptosis signaling pathway initiated by trimethoxy-substituted indoles.
Experimental Workflow for Biological Evaluation
Caption: Workflow for evaluating the biological activity of synthesized compounds.
Detailed Experimental Protocols
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[1]
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).
-
After incubation, carefully aspirate the culture medium.
-
Add 50 µL of serum-free medium to each well.[9]
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1][9]
-
Aspirate the MTT solution.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in light scattering.
Principle: The polymerization of tubulin into microtubules causes an increase in the optical density (OD) of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this OD increase.[10]
Protocol:
-
Thaw purified tubulin, GTP, and polymerization buffer on ice.
-
Prepare the polymerization reaction mix containing tubulin (e.g., 60 µM) in polymerization buffer supplemented with GTP (e.g., 1 mM). Keep the mixture on ice.[11]
-
Add the test compound or vehicle control to the reaction mix. The final reaction volume is typically 70 µL.[11]
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[11]
-
Analyze the polymerization curves to determine the effect of the compound on the lag time, polymerization rate, and maximum polymer mass.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[12]
Protocol:
-
Culture and treat cells with the test compound for a specified duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[3]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12]
-
Incubate the cells in the dark at room temperature for at least 30 minutes.[13]
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.
References
- 1. atcc.org [atcc.org]
- 2. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Head-to-head comparison of different synthesis routes for 4,5,6-Trimethoxy-1H-indole
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted indoles is a critical step in the discovery of new therapeutic agents. Among these, 4,5,6-Trimethoxy-1H-indole stands as a key building block for various biologically active compounds. This guide provides a head-to-head comparison of prominent synthetic routes to this valuable molecule, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.
This comparative analysis focuses on three principal synthetic strategies: the Leimgruber-Batcho Indole Synthesis, the Fischer Indole Synthesis, and a route involving the reductive amination of a substituted benzaldehyde. Each method is evaluated based on key performance indicators such as overall yield, reaction conditions, and the accessibility of starting materials.
At a Glance: Comparison of Synthesis Routes
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis | Reductive Amination Route |
| Starting Material | 2-Methyl-3,4,5-trimethoxynitrobenzene | (3,4,5-Trimethoxyphenyl)hydrazine | 2,3,4-Trimethoxybenzaldehyde |
| Key Reactions | Enamine formation, Reductive cyclization | Hydrazone formation,[1][1]-Sigmatropic rearrangement | Imine formation, Reduction |
| Overall Yield | High | Moderate to High | Moderate |
| Reaction Conditions | Mild to moderate | Often requires elevated temperatures and strong acids | Mild |
| Key Advantages | High yields, good functional group tolerance | Well-established, versatile for various substituted indoles | Convergent, utilizes commercially available starting materials |
| Key Disadvantages | Multi-step synthesis of the starting material may be required | Potential for side reactions and low yields with certain substrates | Potential for over-reduction or side reactions |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic approach, the following diagrams outline the key transformations from starting materials to the final product.
Caption: Comparative workflow of the three main synthetic routes to this compound.
Experimental Protocols
Leimgruber-Batcho Indole Synthesis
This two-step method is renowned for its high yields and mild reaction conditions.[1][2]
Step 1: Synthesis of 1-(2-(Dimethylamino)vinyl)-2,3,4-trimethoxy-6-nitrobenzene (Enamine Formation)
-
A solution of 2-methyl-3,4,5-trimethoxynitrobenzene (1.0 eq) in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
The mixture is heated to reflux for 2-4 hours.
-
After cooling, the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
The crude enamine from the previous step is dissolved in a suitable solvent such as methanol or ethanol.
-
A catalyst, typically Raney nickel or palladium on carbon, is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (or treated with a hydrogen source like hydrazine hydrate) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by column chromatography to afford this compound.
Fischer Indole Synthesis
A classic and widely used method for indole synthesis, the Fischer route involves the acid-catalyzed cyclization of a phenylhydrazone.[3][4]
Step 1: Synthesis of the Phenylhydrazone
-
(3,4,5-Trimethoxyphenyl)hydrazine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
An appropriate carbonyl compound (e.g., pyruvic acid or an aldehyde) (1.1 eq) is added, along with a catalytic amount of acid (e.g., sulfuric acid or acetic acid).
-
The mixture is stirred at room temperature or heated gently until the formation of the hydrazone is complete.
-
The product can be isolated by filtration if it precipitates or by extraction after removal of the solvent.
Step 2: Cyclization to this compound
-
The isolated phenylhydrazone is suspended in a high-boiling point solvent or mixed with a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.
-
The mixture is heated to a high temperature (typically 100-200 °C) for several hours.
-
After cooling, the reaction mixture is neutralized and extracted with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization.
Reductive Amination Route
This approach offers a convergent synthesis from a commercially available benzaldehyde derivative.
Step 1: Formation of the Imine
-
2,3,4-Trimethoxybenzaldehyde (1.0 eq) is dissolved in a solvent like methanol.
-
An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added.
-
The reaction is stirred at room temperature to form the corresponding imine in situ.
Step 2: Reduction to this compound (via a presumed intermediate)
-
A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until the reduction is complete.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
Purification by column chromatography yields the final product. It is important to note that this is a simplified representation, and the direct formation of the indole ring from the imine of 2,3,4-trimethoxybenzaldehyde in one pot via a simple reduction is not a standard named reaction and may involve more complex intermediates or require specific catalysts not detailed in general literature.
Concluding Remarks
The choice of the optimal synthetic route for this compound will depend on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the laboratory's capabilities. The Leimgruber-Batcho synthesis generally offers the highest yields and mild conditions, making it an attractive option for larger-scale production, provided the starting nitrotoluene is accessible. The Fischer indole synthesis is a robust and versatile method, though it may require more optimization of reaction conditions to achieve high yields. The reductive amination route presents a more convergent approach but may require further development and optimization for efficient indole ring formation. This guide provides a foundational framework to assist researchers in making an informed decision for their specific synthetic needs.
References
Cross-Validation of Trimethoxy-Indole Derivatives' Anticancer Activity Across Diverse Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to numerous compounds with potent biological activities. Among these, trimethoxy-substituted indoles have emerged as a promising class of anticancer agents. This guide provides a comparative analysis of the cytotoxic and mechanistic activities of various 4,5,6-trimethoxy-1H-indole derivatives across a spectrum of human cancer cell lines, supported by experimental data from published studies.
Comparative Efficacy of Trimethoxy-Indole Derivatives
The antiproliferative activity of several series of trimethoxy-indole derivatives has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the tables below. These data highlight the differential sensitivity of various cancer cell types to these compounds.
Table 1: IC50 Values of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives (µM)[1]
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) | A375 (Melanoma) | B16-F10 (Melanoma) |
| 3g | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |
Table 2: IC50 Values of 2-Aryl-3-Aryl Indole Analogues (µM)[2]
| Compound | SK-OV-3 (Ovarian) | NCI-H460 (Lung) | DU-145 (Prostate) |
| 31 | < 1 | < 1 | < 1 |
| 35 | < 1 | < 1 | < 1 |
| 36 | < 1 | < 1 | < 1 |
Table 3: IC50 Values of 1-(3',4',5'-trimethoxyphenyl)-3-(2'-alkoxycarbonylindolyl)-2-propen-1-one Derivatives (µM)[3]
| Compound | HeLa (Cervical) | HT29 (Colon) | MCF-7 (Breast) | HL-60 (Leukemia) |
| 9e | 0.37 | 0.16 | 0.17 | 18 |
Table 4: IC50 Values of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives (µM)[4]
| Compound | HeLa (Cervical) | MCF-7 (Breast) | HT-29 (Colon) |
| 7d | 0.52 | 0.34 | 0.86 |
Mechanism of Action: Tubulin Polymerization Inhibition
A consistent mechanism of action for these trimethoxy-indole derivatives is the inhibition of tubulin polymerization.[1][2][3] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to a cascade of cellular events, ultimately culminating in apoptosis.
Caption: Mechanism of action of trimethoxy-indole derivatives.
The inhibition of tubulin polymerization leads to a cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis.[1][3] This prolonged arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the trimethoxy-indole derivatives or vehicle control (DMSO) for 48-72 hours.[1][4]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).[1]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
Caption: Experimental workflow for cell cycle analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the compounds for the indicated time.[1][5]
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
References
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of 4,5,6-Trimethoxy-1H-indole and Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of 4,5,6-Trimethoxy-1H-indole against other well-established antioxidant compounds. Due to the limited availability of direct comparative studies involving this compound, this document synthesizes existing data on its potential antioxidant properties alongside comprehensive information on established neuroprotective agents, Melatonin and Edaravone. This guide aims to highlight the therapeutic potential of this compound while underscoring the need for further quantitative and mechanistic research.
Introduction to Neuroprotection by Antioxidants
Neurodegenerative diseases are often characterized by heightened levels of oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms.[1] This oxidative stress can lead to neuronal damage and apoptosis (cell death), contributing to the progression of these disorders. Antioxidants are compounds that can neutralize free radicals and other ROS, thereby mitigating oxidative damage and offering a potential therapeutic strategy for neuroprotection.
Indole derivatives, a class of heterocyclic compounds, have garnered interest for their potential biological activities, including antioxidant and anti-inflammatory properties.[2] this compound is an indole derivative with putative antioxidant effects, though its neuroprotective capacity remains largely unexplored in comparative studies. In contrast, Melatonin, a neurohormone, and Edaravone, a synthetic free radical scavenger, are well-characterized antioxidants with demonstrated neuroprotective effects in various experimental models.[3][4][5]
Quantitative Comparison of Antioxidant and Neuroprotective Efficacy
The following tables summarize the available quantitative data for this compound, Melatonin, and Edaravone from various in vitro antioxidant and neuroprotective assays. It is important to note the significant data gap for this compound, which prevents a direct and comprehensive comparison.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| This compound | DPPH Radical Scavenging | Data Not Available | - |
| ABTS Radical Scavenging | Data Not Available | - | |
| Oxygen Radical Absorbance Capacity (ORAC) | Data Not Available | - | |
| Melatonin | DPPH Radical Scavenging | Varies by study | [6] |
| ABTS Radical Scavenging | Varies by study | [7] | |
| Hydroxyl Radical Scavenging | Potent Scavenger | [3] | |
| Edaravone | DPPH Radical Scavenging | Effective Scavenger | [8] |
| Hydroxyl Radical Scavenging | Potent Scavenger | [9] | |
| Peroxyl Radical Scavenging | Potent Scavenger | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Neuroprotective Effects
| Compound | Cell Line | Stressor | Assay | Endpoint | Result | Reference |
| This compound | - | - | - | - | Data Not Available | - |
| Melatonin | SH-SY5Y | 6-OHDA | MTT | Cell Viability | Increased | [10] |
| SH-SY5Y | MPP+ | - | Reduced ROS | Yes | [2] | |
| PC12 | H2O2 | - | Neurite Outgrowth | Improved | [11] | |
| Edaravone | SH-SY5Y | MPP+ | - | Reduced ROS | Yes | [2] |
| PC12 | 6-OHDA | - | Increased Cell Viability | Yes | [12] |
6-OHDA: 6-hydroxydopamine, a neurotoxin used to model Parkinson's disease. MPP+: 1-methyl-4-phenylpyridinium, a neurotoxin that induces parkinsonism. H2O2: Hydrogen peroxide, an inducer of oxidative stress. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, a colorimetric assay for assessing cell metabolic activity.
Mechanistic Insights and Signaling Pathways
The neuroprotective effects of antioxidants are often mediated through complex signaling pathways that regulate cellular stress responses, inflammation, and apoptosis.
This compound (Hypothesized)
While specific signaling pathways for this compound have not been elucidated, indole derivatives are known to possess antioxidant properties through direct radical scavenging and potentially through the activation of endogenous antioxidant defense mechanisms.[13][14][15] A plausible mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.[1][16]
Hypothesized Nrf2-mediated neuroprotective pathway of this compound.
Melatonin
Melatonin exerts its neuroprotective effects through multiple pathways. It is a potent direct scavenger of free radicals and also modulates several signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and apoptosis.[17] Melatonin can also reduce neuroinflammation by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[[“]]
Key signaling pathways involved in Melatonin-mediated neuroprotection.
Edaravone
Edaravone is a potent free radical scavenger that effectively neutralizes hydroxyl and peroxyl radicals.[5][9] Its neuroprotective mechanism also involves the inhibition of lipid peroxidation, which protects cell membranes from oxidative damage.[4] Recent studies suggest that Edaravone may also exert its effects by activating the Aryl Hydrocarbon Receptor (AHR) signaling pathway, leading to the upregulation of downstream cytoprotective genes, including those regulated by Nrf2.[19]
References
- 1. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection unveiled: melatonin mitigates apoptotic pathways in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 6. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 7. Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. nbinno.com [nbinno.com]
- 10. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scavenging of reactive oxygen species by N-substituted indole-2 and 3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro scavenging activity for reactive oxygen species by N-substituted indole-2-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 17. Signal transduction pathways involved in melatonin-induced neuroprotection after focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Anti-Inflammatory Agents: Benchmarking Against a Novel Compound Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The search for novel anti-inflammatory therapeutics is a cornerstone of modern drug development. While countless molecular scaffolds are synthesized, only a fraction undergo rigorous in vivo evaluation. This guide addresses the in vivo efficacy of the indole derivative 4,5,6-Trimethoxy-1H-indole in comparison to established anti-inflammatory drugs.
A thorough review of scientific literature reveals no published in vivo anti-inflammatory data for this compound. While some indole derivatives are noted for potential anti-inflammatory effects, this specific molecule remains uncharacterized in established animal models.[1][2] Therefore, this document serves as a comparative benchmark, detailing the efficacy and methodologies of well-known anti-inflammatory agents—Indomethacin, Celecoxib, and Dexamethasone—in standard preclinical models. This provides a framework for the potential evaluation and positioning of novel compounds like this compound.
Standard In Vivo Models for Acute Inflammation Assessment
To evaluate the potential of a novel anti-inflammatory compound, standardized and reproducible animal models are essential. The Carrageenan-Induced Paw Edema model is a universally accepted method for screening acute anti-inflammatory activity.[3][4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model induces a localized, acute, and well-characterized inflammatory response.[3] The resulting edema is a quantifiable measure of the inflammatory cascade.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Procedure:
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: Test compounds (e.g., this compound), vehicle control, or reference drugs are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes before the inflammatory insult.[5]
-
Induction of Inflammation: A 0.1 mL injection of 1% w/v carrageenan solution in saline is administered into the sub-plantar surface of the right hind paw.[5][6][7]
-
Edema Measurement: Paw volume is measured again at regular intervals, commonly 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5]
-
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for a treated group compared to the vehicle control group is calculated as follows:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Comparative Efficacy Data in the Paw Edema Model
The following table summarizes representative in vivo efficacy data for standard anti-inflammatory drugs in the rat paw edema model. This data provides a benchmark against which novel compounds can be compared.
| Compound | Class | Dose (Route) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Indomethacin | Non-selective COX Inhibitor | 5 mg/kg (i.p.) | 3-5 hours | ~50-60% | [5][8][9] |
| Indomethacin | Non-selective COX Inhibitor | 10 mg/kg (i.p.) | 3-4 hours | ~55-70% | [10] |
| Celecoxib | Selective COX-2 Inhibitor | 3-30 mg/kg (i.p.) | 3-5 hours | Dose-dependent reduction | [11][12] |
| Celecoxib | Selective COX-2 Inhibitor | 50 mg/kg | 3-5 hours | Significant reduction (p<0.001) | [13] |
| Dexamethasone | Glucocorticoid | 1 mg/kg (i.p.) | 3-5 hours | Significant reduction | [14] |
| Dexamethasone | Glucocorticoid | 2 mg/kg | 4 hours | Significant reduction (p<0.05) | [15] |
Note: Efficacy can vary based on specific experimental conditions, animal strains, and administration routes.
Standard In Vivo Models for Systemic Inflammation
To assess a compound's effect on systemic inflammation, such as that seen in sepsis, the Lipopolysaccharide (LPS)-induced endotoxemia model is frequently employed.
Experimental Protocol: LPS-Induced Endotoxemia in Mice
LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent systemic inflammatory response characterized by the release of pro-inflammatory cytokines.
-
Animals: Male BALB/c or C57BL/6 mice are commonly used.
-
Procedure:
-
Compound Administration: The test compound, vehicle, or reference drug is administered (e.g., i.p.) at a specified time before or after the LPS challenge.[16][17]
-
Induction of Inflammation: Mice are injected with a dose of LPS (e.g., 2.5-30 mg/kg, i.p.) to induce a systemic inflammatory response.[18][19]
-
Sample Collection: At a predetermined time point (e.g., 4-24 hours) after LPS injection, animals are euthanized.[16][19] Blood is collected for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β), and tissues (e.g., lung, liver) can be harvested for histological analysis or to measure inflammatory markers like myeloperoxidase (MPO) activity.[16]
-
-
Data Analysis: Cytokine levels in the serum are quantified using ELISA. Tissue inflammation is assessed by MPO activity assays and histopathology. The efficacy of the test compound is determined by its ability to reduce these inflammatory markers compared to the LPS-only control group.
Comparative Efficacy Data in the LPS Model
The following table summarizes the effects of standard anti-inflammatory drugs on key inflammatory mediators in the LPS-induced endotoxemia model.
| Compound | Dose (Route) | Model | Key Biomarkers Measured | Effect | Reference |
| Indomethacin | Varies | Mouse LPS Model | Brain iNOS, TNF-α, IL-1β mRNA | Augmented LPS-induced iNOS expression; no significant effect on cytokine mRNA.[20][21][22] | [20][22] |
| Dexamethasone | 1 mg/kg (i.p.) | Rat LPS Model | Plasma TNF-α, IL-1β; Lung/Liver MPO | Significantly attenuated the rise in all measured inflammatory markers.[16] | [16] |
| Dexamethasone | 5 mg/kg (i.p.) | Mouse LPS Model | Serum TNF-α, IL-6 | Significantly reduced serum cytokine levels and improved survival.[23] | [23] |
Mechanistic Insights: Key Inflammatory Signaling Pathways
The benchmark drugs exert their effects by modulating well-defined signaling pathways. A novel compound's mechanism would likely be investigated in the context of these pathways.
The Cyclooxygenase (COX) Pathway
Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Celecoxib target the COX enzymes. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[24] Selective COX-2 inhibitors like Celecoxib were developed to reduce the gastrointestinal side effects associated with non-selective COX-1/COX-2 inhibition.[24]
Caption: The Cyclooxygenase (COX) signaling pathway.
The NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[25][26] It controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.[25][27] Glucocorticoids, such as Dexamethasone, exert significant anti-inflammatory effects in part by inhibiting the NF-κB pathway.[28]
Caption: The NF-κB inflammatory signaling pathway.
Proposed Evaluation Workflow for Novel Compounds
The logical progression for evaluating a new chemical entity like this compound for anti-inflammatory potential would follow a structured workflow, moving from broad screening to more specific mechanistic studies.
Caption: A typical workflow for in vivo anti-inflammatory drug evaluation.
Conclusion
While this compound is not a characterized anti-inflammatory agent in the public domain, this guide provides the necessary framework for its potential evaluation. By utilizing standardized in vivo models such as carrageenan-induced paw edema and LPS-induced endotoxemia, its efficacy can be directly compared to benchmark drugs like Indomethacin, Celecoxib, and Dexamethasone. The established quantitative data and detailed protocols herein offer a clear roadmap for researchers to position novel compounds within the landscape of anti-inflammatory therapeutics. Future studies would be required to determine if this compound or its derivatives can offer a favorable efficacy and safety profile compared to these known agents.
References
- 1. Buy this compound | 30448-04-5 [smolecule.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijrpns.com [ijrpns.com]
- 11. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 12. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 14. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. plos.figshare.com [plos.figshare.com]
- 20. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. purformhealth.com [purformhealth.com]
- 27. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators. (2016) | Naif O. Al-Harbi | 110 Citations [scispace.com]
Safety Operating Guide
Safe Disposal of 4,5,6-Trimethoxy-1H-indole: A Procedural Guide
Researchers and laboratory professionals handling 4,5,6-Trimethoxy-1H-indole must adhere to stringent disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on its known hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. The compound is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[1] It is also very toxic to aquatic life.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a laboratory coat.[1]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Hazard Summary
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer. It is crucial to follow institutional and local regulations for hazardous waste disposal.
-
Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated disposable lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other waste streams.[1][2] Leave chemicals in their original containers whenever possible.[1]
-
-
Waste Containment:
-
Ensure waste containers are in good condition and are compatible with the chemical.
-
Keep waste containers securely closed except when adding waste.
-
Store waste in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of laboratory personnel.[2]
-
Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[2]
-
-
Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2]
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[2]
-
The approximate concentration and volume/mass of the waste.[2]
-
The date the waste was first added to the container.[2]
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant," "Environmental Hazard").[1][2]
-
-
-
Waste Disposal and Pickup:
-
Do not dispose of this compound down the drain or in regular trash.[1][2]
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup for disposal at an approved waste disposal plant.[1][2]
-
Experimental Protocols for Waste Management
It is not recommended to attempt chemical degradation or neutralization of this compound waste in a standard laboratory setting. Such procedures can be hazardous and may generate byproducts of unknown toxicity.[2] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[2]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,5,6-Trimethoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of 4,5,6-Trimethoxy-1H-indole. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on a conservative approach, extrapolating from the known hazards of structurally similar indole derivatives. It is imperative to treat this compound with a high degree of caution as its toxicological properties have not been fully investigated.
Hazard Assessment
Based on the toxicological data of related indole compounds, this compound should be presumed to have the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[1][2]
-
Eye Damage/Irritation: May cause serious eye irritation.[1][3]
-
Long-Term Health Effects: The potential for long-term health effects is unknown, and it is prudent to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound of unknown toxicity. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum 8 mil thickness). Double-gloving is recommended.[3] | To prevent skin contact, as indole derivatives can be toxic upon dermal absorption. Double-gloving provides an extra layer of protection.[3][4] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][5] | To protect against splashes and potential unknown reactivity.[3] Eyeglasses alone are not sufficient.[5] |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes.[3] | To prevent accidental skin exposure.[3] |
| Respiratory Protection | Use in a certified chemical fume hood is required.[3] If weighing or generating dust outside a fume hood, a NIOSH-approved respirator with a P100 particulate filter is necessary.[4] | To prevent inhalation of airborne particles or vapors.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
3.1. Engineering Controls:
-
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3]
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[3]
3.2. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.[3]
-
Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container outside.[3]
-
Solution Preparation: Add solvents to the solid compound slowly and carefully to avoid splashing. Keep the container covered as much as possible during this process.[3]
-
Post-Handling: After handling, decontaminate all surfaces in the fume hood. Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.[3]
-
Personal Decontamination: Wash hands thoroughly with soap and water after removing gloves.[3]
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. Ventilate the area. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated disposables (e.g., gloves, bench paper, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[1]
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
